Boc-3-(4-Biphenylyl)-D-alanine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVVKAUSAGHTSU-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427078 | |
| Record name | (2R)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128779-47-5 | |
| Record name | (2R)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-D-4,4'-biphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-3-(4-Biphenylyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3-(4-Biphenylyl)-D-alanine, also known as Boc-D-Bip-OH, is a non-proteinogenic amino acid derivative that serves as a crucial building block in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a biphenyl moiety, offers the potential for introducing specific steric and hydrophobic interactions in peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures its stability under various reaction conditions and allows for controlled, stepwise peptide synthesis. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its core structure consists of a D-alanine backbone with a 4-biphenylmethyl side chain and an N-terminal Boc protecting group.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(biphenyl-4-yl)propanoic acid | |
| Synonyms | Boc-D-Bip-OH, N-Boc-3-(4-biphenylyl)-D-alanine, Boc-D-4-phenylphenylalanine | [1][2] |
| CAS Number | 128779-47-5 | [1][2] |
| Molecular Formula | C₂₀H₂₃NO₄ | [3][4] |
| Molecular Weight | 341.41 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 154-159 °C (for the related compound Boc-3,3-diphenyl-D-alanine) | [3] |
| Solubility | Generally soluble in common organic solvents such as DMF, DCM, and methanol.[5][6] | |
| Storage | Store at 2-8°C | [3] |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the following data for structurally similar compounds can be used for characterization.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure and data from related compounds, the following proton and carbon NMR chemical shifts are predicted.[7][8][9]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Boc (t-butyl) | ~1.4 | ~28.5 |
| Boc (quaternary C) | - | ~80.0 |
| Boc (C=O) | - | ~155.0 |
| α-CH | ~4.5 | ~55.0 |
| β-CH₂ | ~3.1 | ~37.0 |
| Biphenyl C-H | ~7.3 - 7.6 | ~127.0 - 129.0 |
| Biphenyl C (quaternary) | - | ~139.0 - 141.0 |
| Carboxyl C=O | - | ~175.0 |
3.2. Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 342.17.[10] Common fragmentation patterns for Boc-protected amino acids involve the loss of the Boc group (-100 Da) or isobutylene (-56 Da).[10]
3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.[11][12][13][14]
Table 3: Predicted FTIR Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Amine) | Stretching | 3400 - 3250 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=O (Carbamate) | Stretching | 1700 - 1670 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O | Stretching | 1300 - 1000 |
Experimental Protocols
4.1. Synthesis of this compound
A general method for the synthesis of N-Boc-biphenylalanine derivatives involves a multi-step process starting from a biphenylcarboxaldehyde.[15]
4.1.1. Synthesis Workflow
References
- 1. This compound|CAS 128779-47-5 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uwec.edu [chem.uwec.edu]
- 15. CN104725279A - Preparation method of N-Boc-biphenyl alanine derivative - Google Patents [patents.google.com]
Boc-3-(4-Biphenylyl)-D-alanine molecular structure and weight
An In-depth Technical Guide to Boc-3-(4-Biphenylyl)-D-alanine
Introduction
This compound, also known as BOC-D-4,4'-biphenylalanine, is a protected, non-proteinogenic amino acid. It serves as a critical chiral building block in organic synthesis and medicinal chemistry.[1] Its structure incorporates a biphenyl group, which is significant for creating interactions with aromatic binding sites in biological targets, and a tert-butoxycarbonyl (Boc) protecting group on the amine. This Boc group is stable in basic conditions but can be easily removed under mild acidic conditions, making the compound a valuable intermediate in multi-step syntheses, including Solid-Phase Peptide Synthesis (SPPS).[1] The D-alanine configuration is particularly relevant for studying bacterial cell wall biosynthesis, as D-amino acids are key components of peptidoglycan.[1]
Core Properties and Data
The key quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.41 g/mol |
| CAS Number | 128779-47-5 |
| Appearance | White crystalline powder |
| Purity | ≥98% |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |
| Topological Polar Surface Area | 75.63 Ų |
| Storage Temperature | Store at room temperature or -20°C |
Molecular Structure
The molecular structure of this compound consists of a central D-alanine core. The amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain is a 4-biphenylylmethyl group.
Caption: 2D molecular structure of this compound.
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of peptides and peptidomimetics for pharmaceutical research.[4]
-
Peptide Synthesis : It is primarily used in Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group prevents the amine from reacting out of turn, allowing for the controlled, sequential addition of amino acids to build a peptide chain.[5][6] The biphenyl side chain can introduce specific structural constraints and potential π-π stacking interactions, which can be crucial for the biological activity of the resulting peptide.
-
Drug Development : The incorporation of this unnatural amino acid can lead to peptides with enhanced properties, such as increased resistance to enzymatic degradation, improved stability, and altered receptor binding affinity.[4][7] These modifications are critical in designing novel therapeutics, particularly in fields like oncology and neurology where specific peptide sequences are needed for targeted action.[4][5]
Experimental Protocols
The following is a generalized protocol for the use of this compound in manual Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).
Objective: To incorporate this compound into a growing peptide chain on a solid support resin.
Materials:
-
This compound
-
MBHA (4-methylbenzhydrylamine) or similar resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagents (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt) or equivalent
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., p-cresol)
-
Anhydrous Hydrogen Fluoride (HF) for cleavage
Procedure:
-
Resin Preparation: The solid support resin (e.g., MBHA resin) is swelled in a suitable solvent like Dichloromethane (DCM) in a reaction vessel.
-
Boc-Group Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed by treating it with a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA). This exposes a free amine group for the next coupling step.
-
Washing and Neutralization: The resin is thoroughly washed with DCM and DMF to remove residual TFA and cleaved Boc groups. The resin is then neutralized with a base, such as 10% Diisopropylethylamine (DIEA) in DMF.
-
Amino Acid Activation: In a separate container, this compound (typically 2-4 equivalents) is dissolved in DMF. A coupling reagent like DIC and an additive like HOBt are added to activate the carboxylic acid group of the amino acid, forming an active ester.[8]
-
Coupling: The activated amino acid solution is added to the reaction vessel containing the resin. The vessel is agitated for a set period (e.g., 1-3 hours) to allow the coupling reaction to proceed to completion.[8]
-
Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide chain assembly is complete, the final N-terminal Boc group is removed. The peptide is then cleaved from the resin support. This is often achieved by treatment with a strong acid like anhydrous Hydrogen Fluoride (HF), typically with scavengers added to protect sensitive amino acid side chains.[8]
-
Purification: The cleaved crude peptide is precipitated, washed (e.g., with cold diethyl ether), and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
References
- 1. This compound|CAS 128779-47-5 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Boc-D-4,4'-biphenylalanine | C20H23NO4 | CID 7019133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. BOC-D-Alanine - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. rsc.org [rsc.org]
The Role of Boc-3-(4-Biphenylyl)-D-alanine in Advanced Peptide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3-(4-Biphenylyl)-D-alanine, a non-proteinogenic, protected amino acid, serves as a critical chiral building block in the field of medicinal chemistry and drug discovery. Its unique structural features—a bulky biphenyl side chain and a D-configuration—are strategically employed to enhance the therapeutic properties of synthetic peptides. The incorporation of this unnatural amino acid can lead to peptides with increased metabolic stability, improved receptor affinity and selectivity, and tailored pharmacological profiles. This technical guide provides an in-depth overview of the applications of this compound in research, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain. The D-configuration of the alanine backbone confers resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids, thus prolonging the in vivo half-life of the resulting peptide. The biphenyl moiety provides a large, hydrophobic surface that can engage in favorable pi-pi stacking and hydrophobic interactions within receptor binding pockets, often leading to enhanced potency and selectivity.
Core Applications in Research
The primary application of this compound lies in the synthesis of bioactive peptides and peptidomimetics for therapeutic development. Research has demonstrated its utility in creating potent and selective ligands for various biological targets.
Dopamine Transporter (DAT) Inhibitors
One of the notable applications of incorporating 4,4'-biphenylalanine (Bip) is in the development of peptidic inhibitors of the dopamine transporter (DAT). The substitution of natural amino acids with Bip has been shown to induce a bioactive β-turn conformation, leading to potent DAT inhibition.[1] These inhibitors are valuable tools for studying the neurobiology of dopamine signaling and have potential therapeutic applications in conditions such as ADHD and depression.
Modulation of Protein-Protein Interactions
The biphenyl side chain can be used to disrupt or stabilize protein-protein interactions. For instance, peptides containing L-4,4'-biphenylalanine have been synthesized to probe the interaction between the Hepatitis C virus (HCV) NS5A protein and the human chaperone protein HSP70.[2] Although in this specific study the biphenylalanine-containing peptides showed decreased efficacy compared to other analogs, it highlights the role of this amino acid in exploring the chemical space of protein-protein interaction inhibitors.[2]
Development of Receptor Antagonists
The incorporation of 4-biphenylalanine has also been explored in the development of receptor antagonists. In a study on Interleukin-11 (IL-11) antagonists, analogues containing 4-biphenylalanine were synthesized and evaluated.[3] While these specific analogues displayed weaker activity, this line of research demonstrates the use of this unnatural amino acid in structure-activity relationship (SAR) studies to fine-tune the properties of peptide-based therapeutics.[3]
Data Presentation
The following tables summarize the quantitative data from studies incorporating 4,4'-biphenylalanine (Bip) into bioactive peptides.
| Peptide Sequence | Modification | Target | Assay | IC50 (nM) | Reference |
| Ac-Tyr-Bip-Thr-Pro-Lys-Thr-Gly-NH2 | Replacement of Phe with Bip | Dopamine Transporter (DAT) | [3H]-Dopamine Uptake | 250 | [1] |
| Ac-Tyr-Bip(O-Bzl)-Thr-Pro-Lys-Thr-Gly-NH2 | Benzylation of Bip | Dopamine Transporter (DAT) | [3H]-Dopamine Uptake | 200 | [1] |
| Ac-Tyr-Bip-Thr(O-Bzl)-Pro-Lys-Thr-Gly-NH2 | Benzylation of Thr | Dopamine Transporter (DAT) | [3H]-Dopamine Uptake | 25 | [1] |
| Ac-Tyr-Bip-Thr(O-Bzl)-Pro-Thr(O-Bzl)-Gly-NH2 | Deletion of Lys | Dopamine Transporter (DAT) | [3H]-Dopamine Uptake | 5 | [1] |
Experimental Protocols
The synthesis of peptides containing this compound is typically achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol based on the Boc/Bzl protection strategy.
Protocol 1: Boc-based Solid-Phase Peptide Synthesis (SPPS)
1. Resin Selection and Swelling:
-
Select an appropriate resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).
-
Place the resin in a reaction vessel and swell in dichloromethane (DCM) for 30-60 minutes.
2. First Amino Acid Coupling:
-
Dissolve the Boc-protected C-terminal amino acid and a coupling agent (e.g., DCC, HBTU) in a mixture of DCM and N,N-dimethylformamide (DMF).
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DCM and DMF.
3. Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA.
4. Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the N-terminus of the peptide-resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM.
5. Subsequent Amino Acid Couplings (incorporating this compound):
-
Dissolve this compound and a coupling agent in a suitable solvent (e.g., DCM/DMF).
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction for completeness using a qualitative test (e.g., ninhydrin test).
-
Wash the resin extensively with DMF and DCM.
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) or another strong acid cocktail (e.g., TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups. Scavengers such as anisole or thioanisole should be included to prevent side reactions.
-
Precipitate the crude peptide in cold diethyl ether.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and confirm its purity by analytical HPLC.
Signaling Pathways and Experimental Workflows
The incorporation of this compound into peptides can influence various signaling pathways by modulating the function of their target proteins.
Dopamine Transporter (DAT) Inhibition Workflow
Peptides containing 4,4'-biphenylalanine that act as DAT inhibitors competitively block the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic signaling.
General Experimental Workflow for Peptide Synthesis and Evaluation
The development of novel bioactive peptides incorporating unnatural amino acids follows a structured workflow from synthesis to biological characterization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel peptides with enhanced therapeutic potential. Its strategic incorporation allows for the fine-tuning of peptide properties, leading to improved stability, potency, and selectivity. The examples provided in dopamine transporter inhibition highlight its potential in neuroscience research and drug development. While its application in other therapeutic areas is still under exploration, the principles of its use in peptide design and synthesis are broadly applicable. Continued research utilizing this and other unnatural amino acids will undoubtedly expand the landscape of peptide-based therapeutics.
References
A Technical Guide to the Discovery and Synthesis of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, represent a cornerstone of modern chemical biology and drug discovery.[1] These amino acids, not found among the 20 naturally encoded building blocks of proteins, offer a powerful toolkit for modifying protein structure and function, enhancing therapeutic properties, and probing complex biological processes.[][3] Their introduction into peptides and proteins can significantly improve stability, potency, and bioavailability.[4] This guide provides an in-depth overview of the discovery, synthesis, and incorporation of UAAs, with a focus on the methodologies and quantitative data essential for researchers in the field.
Discovery and Historical Context
The concept of expanding the genetic code emerged from the desire to overcome the chemical limitations of the 20 canonical amino acids.[5] Early work demonstrated that certain amino acid analogs could be misincorporated into proteins by the cell's natural machinery.[6] However, the breakthrough came with the development of methods for the site-specific incorporation of UAAs.[6] This was first achieved in vitro by Schultz and coworkers, who repurposed a stop codon (UAG, or "amber") to encode a UAA.[5][6] This seminal work required the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair, which functions independently of the host cell's endogenous translational machinery.[7][8]
To be effective, this orthogonal pair must meet several criteria[7][8]:
-
The orthogonal aaRS (O-aaRS) must not charge any endogenous tRNAs with an amino acid.
-
The orthogonal tRNA (O-tRNA) must not be charged by any endogenous synthetases.
-
The O-aaRS must exclusively charge its cognate O-tRNA with the desired UAA.
The development of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA (Mj-tRNATyr) as a robust orthogonal pair for use in E. coli was a major milestone, paving the way for the incorporation of over 200 different UAAs into proteins.[9][10]
Synthesis of Unnatural Amino Acids
The availability of UAAs is a prerequisite for their use. They can be produced through chemical synthesis or, increasingly, through engineered biological pathways.
2.1 Chemical Synthesis A variety of methods have been developed for the chemical synthesis of UAAs.[1] Classical approaches like the Strecker synthesis have been updated with asymmetric and catalytic versions, though they can suffer from the use of toxic reagents.[11] Modern methods focus on efficiency, stereocontrol, and functional group tolerance.[11] Recent advances include[1][11]:
-
Petasis Borono-Mannich Reaction: A versatile method for creating a wide range of α-amino acids.
-
Asymmetric Synthesis: Utilizes chiral catalysts to produce enantiomerically pure UAAs, which is critical as biological systems are highly stereospecific.[3][12]
-
Decarboxylative Cross-Coupling: An electrocatalytic method that uses derivatives of common amino acids like glutamate and aspartate as starting materials to synthesize complex UAAs.[11]
-
Light-Mediated Protocols: Employ radical decarboxylative processes under mild conditions, showing high functional group tolerance.[1]
2.2 Biological Synthesis Metabolic engineering allows for the creation of new or re-engineered pathways in microorganisms like E. coli to produce UAAs.[1][13] This approach can be cost-effective and environmentally friendly. Researchers have successfully engineered bacteria to synthesize UAAs containing rare functional groups, such as the nitro group, and then incorporate them into target proteins within the same organism.[13][14]
Methodologies for UAA Incorporation into Proteins
The site-specific incorporation of UAAs into a growing polypeptide chain is primarily achieved by hijacking the cell's translational apparatus through genetic code expansion.
3.1 Stop Codon Suppression The most established method for incorporating UAAs is stop codon suppression, also known as nonsense suppression.[9][15] This technique reassigns one of the three stop codons—typically the UAG (amber) codon because it is the least used in many organisms like E. coli—to encode the UAA.[9][16]
The core components of this system are:
-
An orthogonal aaRS/tRNA pair: As described earlier, this pair works in parallel to the host's machinery without cross-reactivity.[7] The most commonly used pairs are derived from the TyrRS/tRNATyr system of M. jannaschii and the PylRS/tRNAPyl system.[7][8]
-
A suppressor tRNA: The anticodon of the O-tRNA is mutated to recognize the stop codon (e.g., CUA for the UAG codon).[6]
-
A gene of interest: The gene encoding the target protein is mutated to introduce a stop codon at the desired site of UAA incorporation.
When the UAA is supplied in the growth medium, the O-aaRS charges the suppressor O-tRNA with the UAA. The ribosome then reads the in-frame stop codon and, instead of terminating translation, incorporates the UAA delivered by the charged suppressor tRNA, resulting in a full-length protein containing the UAA at a specific position.[9][17]
3.2 Frameshift Suppression To incorporate multiple, distinct UAAs into a single protein, more codons are needed. Frameshift suppression utilizes quadruplet (or even quintuplet) codons to encode UAAs.[9][15] This is achieved with an engineered tRNA that has an expanded anticodon loop capable of recognizing a four-base codon. This method has been successfully demonstrated in vitro and in vivo, allowing for the simultaneous incorporation of two or three different UAAs into one protein.[15]
Quantitative Data on UAA Incorporation
The efficiency of UAA incorporation is a critical parameter for any application. It is influenced by several factors, including the competition between the suppressor tRNA and the cell's release factors (which terminate translation at stop codons), the expression levels of the orthogonal components, and the concentration of the UAA.[9][18]
Table 1: Factors Influencing UAA Incorporation Efficiency
| Factor | Description | Impact on Efficiency |
| Release Factor Competition | Endogenous release factors (e.g., RF1 in E. coli) compete with the suppressor tRNA to bind to the stop codon.[9] | High competition leads to premature termination and lower yields of the full-length UAA-containing protein. Using RF1-knockout strains can significantly improve efficiency.[16] |
| Orthogonal System Expression | The expression levels of the O-aaRS and O-tRNA must be optimized. | Increasing the copy number of the suppressor tRNA can increase protein yields.[18][19] The ratio of plasmids expressing the target protein and the orthogonal components is also crucial.[20] |
| UAA Concentration | The intracellular concentration of the UAA must be sufficient for the O-aaRS to function effectively. | Optimal concentrations typically range from 50 µM to 400 µM in mammalian cells.[20] |
| Codon Context | The bases surrounding the target codon can influence suppression efficiency. | Certain sequence contexts can enhance or reduce read-through. |
| Host Organism | The choice of expression system (E. coli, yeast, mammalian cells, cell-free) affects overall yield and fidelity.[9][21] | Cell-free protein synthesis (CFPS) systems can achieve high yields (e.g., ~1 mg/mL) and avoid issues of cell membrane permeability and toxicity.[22][23][24] |
Table 2: Reported UAA Incorporation Yields and Efficiencies
| UAA System | Expression Host | Target Protein | Reported Yield/Efficiency | Reference |
| MjTyrRS/tRNATyr | E. coli | Dihydrofolate Reductase | >99% fidelity | [10] |
| PylRS/tRNAPyl | Mammalian Cells | eGFP | Up to 43% of control (for 3 sites) | [18] |
| MjTyrRS/tRNATyr | E. coli CFPS | sfGFP | ~1 mg/mL | [22][23] |
| AzF Incorporation | HEK293 Cells | eGFP | Optimized at 50-400 µM AzF | [20] |
Visualizing the Workflow and Mechanisms
Understanding the logical flow of discovering and utilizing UAAs is crucial for researchers. The following diagrams illustrate the key processes.
Caption: General workflow for UAA discovery, synthesis, and incorporation.
Caption: Mechanism of UAA incorporation via stop codon suppression.
Detailed Experimental Protocols
Providing robust and reproducible protocols is essential for researchers. Below is a generalized protocol for the incorporation of a UAA, such as p-azidophenylalanine (pAzF), into a recombinant protein in E. coli.
Protocol: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli
Objective: To express a target protein containing pAzF at a specific site encoded by an amber (TAG) codon.
Materials:
-
E. coli strain (e.g., BL21(DE3)).
-
Expression plasmid for the target gene containing a TAG codon at the desired position and an appropriate antibiotic resistance gene (e.g., ampicillin).
-
Plasmid for the orthogonal pair, such as pEVOL-p-AzF, which encodes the evolved MjTyrRS specific for pAzF and its cognate suppressor tRNA. This plasmid typically carries a different antibiotic resistance (e.g., chloramphenicol).
-
p-Azido-L-phenylalanine (pAzF) powder.
-
LB medium and LB-agar plates.
-
Ampicillin and Chloramphenicol.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing target protein expression.
-
L-arabinose for inducing the expression of the orthogonal synthetase.
Methodology:
-
Plasmid Transformation:
-
Co-transform the E. coli BL21(DE3) cells with the plasmid containing your target gene and the pEVOL-p-AzF plasmid.
-
Plate the transformed cells on an LB-agar plate containing 100 µg/mL ampicillin and 34 µg/mL chloramphenicol.
-
Incubate overnight at 37°C.
-
-
Starter Culture:
-
Select a single colony and inoculate it into 10-20 mL of LB medium containing both antibiotics.
-
Grow the culture overnight at 37°C in a shaking incubator.
-
-
Protein Expression:
-
The next day, inoculate 1 L of fresh LB medium (containing both antibiotics) with the overnight starter culture.
-
Add pAzF to the culture to a final concentration of 0.5-1 mM.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[25]
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).[25]
-
Reduce the temperature to 30°C and continue shaking overnight.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
-
Verification of Incorporation:
-
Confirm the expression of the full-length protein using SDS-PAGE and Western blotting.
-
Verify the precise mass of the purified protein, and thus the successful incorporation of pAzF, using mass spectrometry (e.g., ESI-MS).
-
Applications in Drug Discovery and Research
The ability to install novel chemical functionalities into proteins has profound implications for science and medicine.
-
Drug Development: UAAs are used to enhance the therapeutic properties of peptides and proteins, such as increasing their stability against enzymatic degradation or improving their binding affinity.[][4][26] They are critical components in many pharmaceuticals and developmental drugs.[27]
-
Antibody-Drug Conjugates (ADCs): UAAs with bioorthogonal handles (e.g., azides or alkynes) allow for the precise, site-specific attachment of cytotoxic drugs to antibodies, creating more homogenous and effective ADCs for cancer therapy.[]
-
Probing Biological Systems: UAAs can serve as biophysical probes.[28] For example, incorporating photo-cross-linking UAAs allows for the identification of protein-protein interactions within a living cell.[29] Fluorescent UAAs can be used to track protein localization and dynamics in real time.[]
-
Studying Signaling Pathways: By replacing a key amino acid in a signaling protein with a UAA that mimics a post-translational modification (e.g., phosphorylation), researchers can constitutively activate or deactivate a pathway to dissect its function.[3]
The discovery and implementation of unnatural amino acids have fundamentally expanded the capabilities of protein engineering and drug discovery. The methodologies for their synthesis and site-specific incorporation are now robust and widely accessible, enabling researchers to tailor proteins with unprecedented precision. As these technologies continue to evolve, UAAs will undoubtedly play an increasingly vital role in developing novel therapeutics, advanced biomaterials, and a deeper understanding of biology itself.
References
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. Recent Advances in the Synthesis of Unnatural α-Amino Acids: Ingenta Connect [ingentaconnect.com]
- 4. mdpi.com [mdpi.com]
- 5. badran.scripps.edu [badran.scripps.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 12. researchgate.net [researchgate.net]
- 13. sciencedaily.com [sciencedaily.com]
- 14. scitechdaily.com [scitechdaily.com]
- 15. pnas.org [pnas.org]
- 16. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 20. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 24. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System | MDPI [mdpi.com]
- 25. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Unnatural amino acids in drug discovery | Semantic Scholar [semanticscholar.org]
- 28. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 29. quora.com [quora.com]
The Mirror Image Advantage: A Technical Guide to the Role of D-Amino Acids in Enhancing Peptide Stability and Function
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid degradation by proteases. A powerful strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of the proteinogenic L-amino acids. This technical guide provides an in-depth exploration of the role of D-amino acids in augmenting peptide stability and modulating their biological function, offering valuable insights for the design and development of next-generation peptide-based therapeutics.
Enhanced Proteolytic Resistance and Pharmacokinetic Profile
The substitution of L-amino acids with their D-counterparts is a cornerstone of modern peptide drug design, primarily owing to the remarkable increase in resistance to enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for peptide cleavage, are stereospecific and preferentially recognize substrates composed of L-amino acids. The introduction of D-amino acids disrupts this recognition, rendering the peptide bonds significantly less susceptible to hydrolysis.[3][4] This enhanced stability translates directly to a longer in vivo half-life, a critical parameter for therapeutic efficacy.[3][5]
Quantitative Impact on Peptide Half-Life
The following table summarizes the quantitative improvements in peptide half-life observed upon D-amino acid substitution in various studies.
| Peptide | Modification | Half-life (L-form) | Half-life (D-form/modified) | Fold Increase | Analytical Method | Reference(s) |
| VH434 | All L-amino acids | 1.16 hours | 3.03 hours (VH445 with D-amino acids) | 2.6 | Not Specified | [6] |
| Angiotensin-(1-7) | Unmodified | ~9 minutes | 135 minutes (N-terminal acetylation and C-terminal amidation) | 15 | Not Specified | [6] |
| R4F4 | Linear L-peptide | Decreased efficacy in serum | Significantly improved resistance (D-R4F4) | Not Quantified | Not Specified | [7] |
| mB27 | All-L amino acid peptide | 2-6 minutes (expected) | 36 minutes | ~6-18 | Not Specified | [5] |
| Tam-labeled peptide 2 | Tam-labeled | 3.2 hours (in human plasma) | Not Applicable | - | Not Specified | [8] |
| Tam-labeled peptide 1 | Tam-labeled | 43.5 hours (in human plasma) | Not Applicable | - | Not Specified | [8] |
Table 1: Enhancement of Peptide Half-life with D-Amino Acid Substitution and Other Modifications.
Impact on Receptor Binding and Biological Activity
While the primary benefit of D-amino acid incorporation is enhanced stability, its effect on biological activity must be carefully considered. In some instances, replacing L-amino acids with their D-enantiomers can lead to a reduction or complete loss of activity if the specific stereochemistry of the side chain is critical for receptor interaction.[9] However, strategic placement of D-amino acids, often at the termini or in regions not directly involved in receptor binding, can preserve or even enhance activity.[5][10] Furthermore, the design of retro-inverso peptides, which are composed entirely of D-amino acids in a reversed sequence, can sometimes mimic the bioactivity of the parent L-peptide while exhibiting superior stability.[4][9][11][12][13]
| Peptide/Analog | Target | Binding Affinity (Kd) / Activity (IC50/EC50) | Analytical Method | Reference(s) |
| PMIγ (D-peptide) | MDM2 | Kd = 52.8 nM | Fluorescence Polarization | [14] |
| D-peptide drug conjugates | COX-2 | Improved selectivity over COX-1 | Experimental IC50 | [15] |
| RI-PTH(1-11) | PTH type-I receptor | Reduced biological activity | Not Specified | [9] |
| D-serine | NMDA Receptor | Acts as a co-agonist | Electrophysiology | [1][16][17][18] |
| D-aspartate | NMDA Receptor | Acts as an agonist | Not Specified | [19][20][21][22][23] |
Table 2: Receptor Binding and Activity of D-Amino Acid-Containing Peptides and Analogs.
Experimental Protocols
In Vitro Peptide Stability Assay (HPLC-Based)
This protocol outlines a general method for assessing the stability of a peptide in biological matrices like plasma or serum using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human or animal plasma/serum
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or cold acetonitrile)
-
Incubator (37°C)
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210-220 nm)
Procedure:
-
Preparation: Pre-warm the plasma/serum to 37°C. Prepare a working solution of the test peptide.
-
Incubation: Spike the test peptide into the plasma/serum at a final concentration (e.g., 10-100 µg/mL).
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Quenching: Immediately add the quenching solution to the aliquot to precipitate proteins and stop enzymatic degradation.
-
Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.
-
Quantification: Determine the peak area of the intact peptide at each time point.
-
Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) can be determined by plotting the percentage of remaining peptide versus time and fitting the data to a first-order decay model.[8][24][25]
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
This protocol provides a general overview of the steps involved in synthesizing a peptide containing D-amino acids using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Solid support resin (e.g., Rink Amide resin)
-
Fmoc-protected L- and D-amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in a suitable solvent like DMF.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin (if necessary) using the deprotection reagent.
-
Wash the resin thoroughly.
-
Activate the carboxyl group of the first Fmoc-protected amino acid (L or D) using the coupling reagent and base.
-
Add the activated amino acid to the resin and shake to facilitate coupling.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation (Iterative Cycles):
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with the deprotection reagent.
-
Washing: Wash the resin thoroughly.
-
Coupling: Activate and couple the next Fmoc-protected amino acid (L or D) as described above.
-
Washing: Wash the resin.
-
Repeat these steps for each amino acid in the sequence.[26][27][28][29]
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold ether.
-
Purify the peptide using preparative RP-HPLC.
-
Characterize the final product by mass spectrometry to confirm its identity and purity.
-
In Vivo Pharmacokinetic Study
This protocol describes a general procedure for determining the pharmacokinetic profile of a peptide in an animal model.
Materials:
-
Test peptide
-
Animal model (e.g., mice, rats)
-
Dosing vehicles (e.g., saline)
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
Analytical method for peptide quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Administer the test peptide to the animals via the desired route (e.g., intravenous, subcutaneous).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Processing: Process the plasma samples to extract the peptide and remove interfering substances. This often involves protein precipitation.
-
Quantification: Analyze the processed plasma samples using a validated LC-MS/MS method to determine the concentration of the peptide at each time point.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).[30][31][32]
Signaling Pathways and Functional Roles
D-amino acids are not merely tools for enhancing peptide stability; they also play crucial roles as signaling molecules, particularly in the nervous and endocrine systems.
D-Serine and the NMDA Receptor Signaling Pathway
D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][16][17][33] It binds to the Glycine-binding site on the GluN1 subunit of the NMDA receptor, and its presence is essential for glutamate-mediated channel opening and subsequent calcium influx.
D-Aspartate in Neuroendocrine Signaling
D-aspartate is another endogenous D-amino acid that functions as a signaling molecule in the nervous and neuroendocrine systems.[19][20][21][22] It has been shown to act as an agonist at the NMDA receptor and is involved in the regulation of hormone synthesis and release.[21][22][23]
Retro-Inverso Peptides: A Mirror Image Approach to Stability
Retro-inverso peptides are a unique class of peptidomimetics designed to be resistant to proteolysis while maintaining the side-chain topology of the parent L-peptide.[9][12] This is achieved by reversing the sequence of the peptide and inverting the chirality of each amino acid from L to D.[4][12] The resulting peptide has a reversed backbone direction but presents its side chains in a similar spatial orientation to the original peptide, potentially allowing it to interact with the same biological target.
Conclusion
The incorporation of D-amino acids represents a powerful and versatile strategy in peptide drug discovery. It offers a robust solution to the challenge of proteolytic instability, leading to significantly improved pharmacokinetic profiles. Furthermore, the discovery of endogenous D-amino acids as key signaling molecules has opened new avenues for therapeutic intervention. A thorough understanding of the principles outlined in this guide, from quantitative effects on stability to detailed experimental protocols and the nuances of functional mimicry, is essential for researchers, scientists, and drug development professionals seeking to harness the full potential of D-amino acid-containing peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Peptide and protein mimetics by retro and retroinverso analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mimicry of native peptide antigens by the corresponding retro-inverso analogs is dependent on their intrinsic structure and interaction propensities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retro Inverso Peptides [biosyn.com]
- 13. Mimicry of viral epitopes with retro-inverso peptides of increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. archives.ijper.org [archives.ijper.org]
- 26. peptide.com [peptide.com]
- 27. biomatik.com [biomatik.com]
- 28. bachem.com [bachem.com]
- 29. solid phase peptide synthesis [biosyn.com]
- 30. benchchem.com [benchchem.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. drugtargetreview.com [drugtargetreview.com]
- 33. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biphenyl Moiety: A Cornerstone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The biphenyl moiety, a seemingly simple structural motif composed of two interconnected phenyl rings, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast array of therapeutic agents, from blockbuster anti-hypertensives to cutting-edge cancer therapies, is a testament to its remarkable versatility and significance. This technical guide delves into the core attributes of the biphenyl scaffold, providing a comprehensive overview of its physicochemical properties, its role as a privileged structure, and its diverse applications in drug design. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required to harness the full potential of this remarkable chemical entity.
Physicochemical Properties and Privileged Status
The biphenyl unit's unique three-dimensional structure and electronic characteristics are central to its success in drug design. The rotational flexibility around the central carbon-carbon bond allows the two phenyl rings to adopt various conformations, from planar to highly twisted. This conformational adaptability enables biphenyl-containing molecules to effectively bind to a wide range of biological targets with high affinity and specificity.
Furthermore, the biphenyl scaffold is considered a "privileged structure," a concept that describes molecular frameworks that are capable of binding to multiple, unrelated biological targets. This promiscuity is not a sign of non-specificity but rather an indication of the scaffold's inherent ability to present functional groups in a spatially advantageous manner for molecular recognition. The lipophilic nature of the biphenyl core also contributes to favorable pharmacokinetic properties, such as enhanced membrane permeability and metabolic stability.
Therapeutic Applications of the Biphenyl Moiety
The biphenyl scaffold is a recurring theme across a multitude of therapeutic areas, demonstrating its broad utility in addressing diverse medical needs.
Antihypertensive Agents: The "Sartans"
A prominent class of drugs that feature the biphenyl moiety are the angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs, including Losartan, Valsartan, and Candesartan, are mainstays in the treatment of hypertension and heart failure. The biphenyl-tetrazole group is a key pharmacophore in these molecules, with the biphenyl portion serving to correctly position the acidic tetrazole ring for optimal interaction with the AT1 receptor.
Anti-inflammatory Drugs
Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a biphenyl structure. For instance, Flurbiprofen, a phenylalkanoic acid derivative, leverages the biphenyl core to orient its propionic acid side chain for effective inhibition of cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.
Anticancer Therapeutics
The biphenyl scaffold has emerged as a valuable tool in the development of novel anticancer agents. Its ability to induce apoptosis and cell cycle arrest has been demonstrated in various cancer cell lines. For example, hydroxylated biphenyl compounds have shown potent activity against malignant melanoma cells. Furthermore, the biphenyl moiety is present in FDA-approved cancer drugs like Sonidegib and Tazemetostat.
Antifungal and Antimicrobial Agents
Derivatives of biphenyl have also exhibited significant antifungal and antibacterial properties. Biphenyl imidazole analogues, for instance, have demonstrated potent activity against various fungal pathogens, including Candida albicans. The introduction of fluorine and trifluoromethyl substituents on the biphenyl rings has been shown to enhance antibacterial efficacy.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of various biphenyl derivatives against different biological targets.
Table 1: Anticancer Activity of Biphenyl Derivatives
| Compound Class | Cell Line | Bioactivity (IC50) | Reference |
| Hydroxylated Biphenyls | Melanoma | 1.7 - 2.0 µM | |
| Thiazolidine-2,4-dione-biphenyls | HeLa, PC3, MDA-MB-231, HepG2 | Moderate to good activity | |
| o-(Biphenyl-3-ylmethoxy)nitrophenyls | PD-1/PD-L1 Inhibition | 2.7 - 87.4 nM |
Table 2: Enzyme Inhibitory Activity of Biphenyl Derivatives
| Compound Class | Target Enzyme | Bioactivity (IC50) | Reference |
| Biphenyl/Bibenzyl Derivatives | Acetylcholinesterase (AChE) | 0.096 - 1.18 µM | |
| Biphenyl/Bibenzyl Derivatives | Butyrylcholinesterase (BuChE) | 0.74 - 9.11 µM | |
| Biphenyl Ether Derivatives | Aryl Sulfatase A & B | Significant Inhibition | |
| Biphenyl-benzamides | FtsZ | 0.008 - 0.063 µg/mL (MIC) |
Table 3: Antifungal Activity of Biphenyl Derivatives
| Compound Class | Fungal Strain | Bioactivity (MIC) | Reference |
| Biphenyl Imidazole Analogues | Candida albicans, Candida tropicalis | Excellent Activity |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel biphenyl-containing drug candidates.
Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyl derivatives due to its mild reaction conditions and tolerance of various functional groups.
General Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., 1,4-dioxane, 5-10 mL) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol).
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
The Ellman's method is a widely used protocol for measuring AChE activity and its inhibition.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test biphenyl compound at various concentrations.
-
Enzyme Addition: Add the acetylcholinesterase enzyme to the mixture and incubate for 15 minutes at 25 °C.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: Measure the absorbance of the colored end-product at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. A parallel control experiment without the inhibitor should be performed.
Visualizing Complexity: Signaling Pathways and Workflows
Graphviz diagrams provide a clear and concise way to represent complex biological pathways and experimental workflows.
Boc-3-(4-Biphenylyl)-D-alanine CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Boc-3-(4-Biphenylyl)-D-alanine, a key building block in synthetic organic chemistry and drug discovery. This document outlines its chemical identity, physical properties, and procurement details.
Core Compound Information
This compound , also known as N-Boc-3-(4-biphenylyl)-D-alanine or Boc-D-4-phenylphenylalanine, is a protected, non-proteinogenic amino acid. Its structure incorporates a biphenyl moiety, which is of significant interest in medicinal chemistry for its potential to engage in pi-stacking and hydrophobic interactions within biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures its stability and facilitates its use in peptide synthesis and other complex molecular constructions.[1]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₃NO₄ | [2][3][4] |
| Molecular Weight | 341.41 g/mol | [2][4] |
| Purity | ≥95% - ≥98% | [2][3] |
| IUPAC Name | 3-[1,1'-biphenyl]-4-yl-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | [3] |
| Synonyms | Boc-D-4-Phenylphenylalanine, BOC-D-4,4'-biphenylalanine | [1][2] |
| MDL Number | MFCD00191185 | [2][4] |
| Boiling Point | 528.2±50.0 °C (Predicted) | |
| Density | 1.161±0.06 g/cm³ (Predicted) | |
| Flash Point | 257.8°C | |
| Vapor Pressure | 6.31E-11mmHg at 25°C | |
| Refractive Index | 1.562 |
Supplier Information
This compound is available from several chemical suppliers. Researchers should always verify the purity and specifications from the supplier's certificate of analysis.
-
ChemScene: Offers the compound with a purity of ≥98%.[2]
-
Benchchem: Provides high-purity N-Boc-3-(4-biphenylyl)-D-alanine for research purposes.[1]
-
Thermo Scientific Chemicals: Lists the compound with 95% purity.[3][4]
-
MedchemExpress
-
Fisher Scientific [4]
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific application (e.g., peptide synthesis, ligand development). Below is a generalized workflow for the use of this compound in a standard solid-phase peptide synthesis (SPPS) coupling reaction.
Objective: To incorporate this compound into a growing peptide chain on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling agents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, NMP)
-
Washing solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA in DCM)
Methodology:
-
Resin Swelling: Swell the resin-bound peptide in the reaction solvent for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve this compound (3 eq.), the coupling agent (3 eq.), and the base (6 eq.) in the reaction solvent. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.
-
Washing: Filter the resin and wash thoroughly with the reaction solvent, followed by DCM.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 20-50%) for 30 minutes to remove the Boc protecting group from the newly added amino acid, preparing it for the next coupling step.
-
Washing: Wash the resin thoroughly with DCM and then the reaction solvent to neutralize and remove residual TFA.
Workflow and Pathway Diagrams
The following diagrams illustrate key processes relevant to the sourcing and application of research chemicals like this compound.
References
Expanding the Proteome: A Technical Guide to Non-Canonical Amino Acids in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical 20
The central dogma of molecular biology outlines the translation of a nucleic acid sequence into a protein, built from a standard set of 20 canonical amino acids (cAAs). While this canonical set provides the foundational diversity for natural proteins, the ability to incorporate non-canonical amino acids (ncAAs) with novel chemical functionalities has revolutionized protein engineering.[1][2] This technique, known as genetic code expansion, allows for the site-specific insertion of hundreds of unique amino acids, endowing proteins with new or enhanced properties.[3] These modifications are instrumental in developing next-generation therapeutics, probing biological mechanisms, and creating novel biomaterials.[2][4]
The power of ncAA incorporation lies in the introduction of functionalities not found in nature, such as bioorthogonal reactive groups (azides and alkynes), photocrosslinkers, fluorescent probes, and post-translational modifications.[5][6][7] This guide provides an in-depth overview of the core methodologies for ncAA incorporation, quantitative data on their efficiency, detailed experimental protocols, and their applications in drug discovery.
Core Methodologies for ncAA Incorporation
The site-specific incorporation of ncAAs into a growing polypeptide chain is primarily achieved by repurposing a codon, typically a stop codon, to encode the new amino acid.[1][8] This requires an orthogonal translation system (OTS), consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which functions independently of the host cell's endogenous translational machinery.[3][4]
Stop Codon Suppression
The most common method for ncAA incorporation is stop codon suppression, which utilizes the amber stop codon (UAG).[1][8] The UAG codon is the least frequently used stop codon in many organisms, minimizing the impact of its suppression on the native proteome.[8][9] The OTS for amber suppression consists of an engineered aaRS that specifically recognizes the desired ncAA and charges an orthogonal suppressor tRNA. This tRNA has an anticodon that recognizes the UAG codon, leading to the insertion of the ncAA at that specific site in the protein sequence.[3]
Sense Codon Reassignment
An alternative to stop codon suppression is the reassignment of a redundant sense codon.[1] Many amino acids are encoded by multiple codons; by replacing all instances of a specific sense codon in an organism's genome with a synonymous codon, that codon can be freed up to encode an ncAA.[1] This method can allow for the incorporation of multiple different ncAAs into a single protein.[1]
Frameshift Suppression
Frameshift suppression utilizes quadruplet or even quintuplet codons to encode ncAAs.[1] This method expands the genetic code without requiring extensive genomic modifications and can reduce cross-reactivity with the endogenous triplet codons.[1]
Cell-Free Protein Synthesis (CFPS)
Cell-free protein synthesis systems offer a powerful platform for ncAA incorporation.[10][11] These systems provide an open environment, allowing for precise control over the reaction components and eliminating concerns about cell viability or membrane transport of the ncAA.[10][11] CFPS is particularly advantageous for high-throughput screening and for incorporating ncAAs that may be toxic to living cells.[10]
Quantitative Analysis of ncAA Incorporation
The efficiency and fidelity of ncAA incorporation are critical parameters that can be influenced by the chosen method, the specific ncAA, the orthogonal translation system, and the host organism.[12][13] Reporter systems, such as those based on fluorescent proteins, are often used to quantify these parameters.[12][14]
| Method | Host Organism/System | Typical Protein Yield | Fidelity | Key Advantages | Key Limitations |
| Amber Suppression | E. coli, Yeast, Mammalian Cells | 0.1 - 10 mg/L | >95% | Widely applicable, high fidelity.[3] | Competition with release factor 1 (RF1) can lower yield.[3] |
| Sense Codon Reassignment | Genomically recoded E. coli | Variable, can be high. | High | Allows for multiple, distinct ncAAs in one protein.[1] | Requires extensive genome engineering.[1] |
| Frameshift Suppression | In vitro and in vivo | Lower than triplet suppression | Variable | Expands the number of available codons significantly.[1] | Can be less efficient than triplet suppression. |
| Cell-Free Protein Synthesis (CFPS) | E. coli extract, PURE system | Up to 1 mg/mL[15] | High, can be optimized.[16][17] | Fast, high-throughput, tolerates toxic ncAAs.[10][15] | Can be more expensive than in vivo methods.[11] |
Experimental Protocols
Protocol 1: Site-Specific ncAA Incorporation in E. coli via Amber Suppression
This protocol outlines the general steps for incorporating an ncAA at a specific site in a target protein expressed in E. coli.
1. Plasmid Preparation:
- Clone the gene of interest into an expression vector.
- Introduce an amber (TAG) codon at the desired site for ncAA incorporation using site-directed mutagenesis.
- Co-transform E. coli with the expression plasmid and a separate plasmid encoding the orthogonal aaRS/tRNA pair.
2. Cell Culture and Induction:
- Grow the transformed E. coli in a suitable medium (e.g., LB or minimal media) to mid-log phase (OD600 ≈ 0.6-0.8).
- Add the ncAA to the culture medium to a final concentration of 1-10 mM.
- Induce protein expression with an appropriate inducer (e.g., IPTG).
- Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
3. Protein Purification and Analysis:
- Harvest the cells by centrifugation.
- Lyse the cells using sonication or chemical methods.
- Purify the target protein using affinity chromatography (e.g., Ni-NTA if His-tagged).
- Analyze the purified protein by SDS-PAGE and Western blot to confirm expression of the full-length protein.
- Confirm ncAA incorporation using mass spectrometry.
Protocol 2: ncAA Incorporation using a Commercial E. coli Cell-Free System
This protocol provides a general workflow for using a commercial cell-free protein synthesis kit.
1. Reaction Setup:
- Thaw the cell-free extract, buffer, and amino acid solutions on ice.
- In a microcentrifuge tube, combine the cell-free extract, reaction buffer, and the plasmid DNA encoding the target protein with the amber codon.
- Add the solution containing the orthogonal aaRS and tRNA.
- Add the ncAA to the desired final concentration.
- Add a solution of the 19 canonical amino acids (excluding the one being replaced if using a residue-specific method).
2. Incubation:
- Incubate the reaction mixture at the recommended temperature (typically 30-37°C) for 2-8 hours.
3. Analysis:
- Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize protein expression.
- The protein of interest can be purified directly from the reaction mixture if needed.
Visualizing the Workflows
The Orthogonal Translation System for Amber Suppression
Caption: Workflow of ncAA incorporation via amber suppression.
Experimental Workflow for ncAA Incorporation in E. coli
Caption: Experimental workflow for in vivo ncAA incorporation.
Applications in Drug Development
The ability to introduce novel chemical functionalities into proteins has significant implications for drug discovery and development.[4][18][]
-
Antibody-Drug Conjugates (ADCs): ncAAs provide a method for site-specific conjugation of cytotoxic drugs to antibodies, resulting in more homogeneous and potent ADCs with improved therapeutic windows.[11]
-
Peptide Therapeutics: The incorporation of ncAAs can enhance the stability, bioactivity, and pharmacokinetic properties of peptide-based drugs.[20][21]
-
Enzyme Engineering: ncAAs can be used to create novel enzyme variants with altered substrate specificity, enhanced catalytic activity, or novel reaction mechanisms.[22][23]
-
Probing Protein-Protein Interactions: Photo-crosslinking ncAAs can be used to "trap" transient protein-protein interactions, aiding in the identification of new drug targets and the elucidation of signaling pathways.[6][8]
Probing a Signaling Pathway with a Photo-Crosslinking ncAA
Caption: Using a photo-crosslinking ncAA to identify interactions.
Conclusion and Future Outlook
The incorporation of non-canonical amino acids has matured from a niche technique to a powerful and versatile tool in protein engineering and drug development. Ongoing research is focused on developing more efficient and robust orthogonal translation systems, expanding the repertoire of ncAAs, and engineering organisms with recoded genomes to facilitate the incorporation of multiple, distinct ncAAs.[24] As these methods become more accessible and powerful, the application of ncAAs is poised to continue driving innovation in medicine, biotechnology, and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 4. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 5. Residue-Specific Incorporation of Noncanonical Amino Acids for Protein Engineering | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 10. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 11. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reporter system architecture affects measurements of noncanonical amino acid incorporation efficiency and fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increasing the fidelity of noncanonical amino acid incorporation in cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase [frontiersin.org]
- 24. Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Boc-3-(4-Biphenylyl)-D-alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of Boc-3-(4-Biphenylyl)-D-alanine, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document compiles available data on its chemical and physical properties, alongside standardized experimental protocols for their determination.
Introduction
This compound, also known as N-tert-butoxycarbonyl-3-(4-biphenylyl)-D-alanine, is a non-proteinogenic amino acid derivative. The presence of the biphenyl moiety introduces significant steric bulk and potential for π-π stacking interactions, making it a valuable component in the design of peptidomimetics and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures its stability during chemical synthesis and allows for selective deprotection under acidic conditions.
Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are based on computational predictions and data from structurally similar compounds.
General and Chemical Properties
| Property | Value | Source |
| CAS Number | 128779-47-5 | [1] |
| Molecular Formula | C₂₀H₂₃NO₄ | [1] |
| Molecular Weight | 341.41 g/mol | [1][2] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(biphenyl-4-yl)propanoic acid | [2] |
| Synonyms | N-Boc-3-(4-biphenylyl)-D-alanine, Boc-D-4-phenylphenylalanine, (R)-2-((tert-Butoxycarbonyl)amino)-3-(biphenyl-4-yl)propanoic acid | [1] |
| Purity | Typically ≥95% or ≥98% | [3] |
| Storage | Store at room temperature. | [1] |
Physical Properties
| Property | Value | Notes | Source |
| Appearance | White to off-white solid/powder | Assumed based on similar compounds | |
| Melting Point | Not experimentally determined for this specific compound. A similar compound, Boc-3,3-diphenyl-D-alanine, has a melting point of 154-159 °C. | This value should be used as an estimate. | [4] |
| Boiling Point | 528.2 ± 50.0 °C | Predicted | |
| Density | 1.161 ± 0.06 g/cm³ | Predicted | |
| Solubility | Reported to have good solubility in common organic solvents such as ethers and esters. | Quantitative data not available. | |
| Specific Optical Rotation [α]D | Not experimentally determined for this specific compound. Boc-3,3-diphenyl-D-alanine has a specific rotation of [α]D = -35 ± 2º (c=1 in MeOH). | This value should be used as an estimate and the direction of rotation may differ. | [4] |
Computational Data
| Property | Value | Source |
| LogP | 3.874 | [1] |
| Topological Polar Surface Area (TPSA) | 75.6 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 5 | [1] |
Spectral Data
-
¹H NMR: Aromatic protons of the biphenyl group would appear in the downfield region (~7.2-7.6 ppm). The α-proton of the alanine backbone would be a multiplet around 4.3-4.6 ppm. The nine protons of the Boc group would present as a characteristic singlet around 1.4 ppm.
-
¹³C NMR: Carbonyl carbons of the carboxylic acid and the Boc group would be observed in the range of 155-175 ppm. Aromatic carbons would appear between 120-145 ppm. The quaternary carbon of the Boc group would be around 80 ppm, and the methyl carbons of the Boc group would be around 28 ppm.
-
Infrared (IR): Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid and urethane (~1700-1760 cm⁻¹), and N-H stretching from the urethane (~3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): The nominal mass would be 341. The fragmentation pattern would likely show losses of the Boc group (100 amu) and the carboxylic acid group (45 amu).
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-3-(4-Biphenylyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, increase metabolic stability, and modulate pharmacokinetic properties. Boc-3-(4-Biphenylyl)-D-alanine (Boc-D-Bip-OH) is a valuable building block in the design of peptidomimetics and novel therapeutic agents. Its bulky, hydrophobic biphenyl side chain can participate in critical π-π stacking interactions within receptor binding pockets. However, this steric bulk also presents challenges during solid-phase peptide synthesis (SPPS), requiring optimized protocols to ensure high coupling efficiency and prevent the formation of deletion sequences.
These application notes provide a detailed protocol for the successful incorporation of this compound into a peptide sequence using a standard Boc-SPPS workflow. The methodologies described are designed to address the challenges associated with this sterically hindered amino acid.
Data Presentation
The following tables summarize the recommended reagents, solvents, and reaction conditions for the key steps in the SPPS of a peptide containing this compound. The quantitative data are based on typical values for the synthesis of peptides with sterically hindered amino acids and should be optimized for specific sequences.
Table 1: Reagents and Solvents for Boc-SPPS
| Step | Reagent/Solvent | Concentration/Amount | Purpose |
| Resin Swelling | Dichloromethane (DCM) | 10-15 mL/g resin | Prepares the resin for synthesis |
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | 50% (v/v) | Removes the N-terminal Boc group |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | 10% (v/v) | Neutralizes the TFA salt to the free amine |
| Coupling | This compound | 3-4 equivalents | Amino acid to be coupled |
| HATU | 2.9 equivalents | Coupling reagent | |
| DIEA | 6-8 equivalents | Base for activation and coupling | |
| N,N-Dimethylformamide (DMF) | Sufficient to dissolve reagents and swell resin | Solvent for coupling reaction | |
| Washing | DCM, DMF, Isopropanol (IPA) | 10-15 mL/g resin | Removes excess reagents and byproducts |
| Cleavage | TFA / Triisopropylsilane (TIS) / Water | 95:2.5:2.5 (v/v/v) | Cleaves the peptide from the resin and removes side-chain protecting groups |
| Precipitation | Cold Diethyl Ether | ~10 times the cleavage volume | Precipitates the crude peptide |
Table 2: Protocol Parameters for a Single Coupling Cycle
| Parameter | Value/Range | Monitoring Method | Notes |
| Resin Swelling Time | 30-60 minutes | Visual inspection | Ensure resin beads are fully swollen. |
| Deprotection Time | 1 x 5 min (pre-wash), 1 x 20-30 min | - | Two-step deprotection ensures complete Boc removal.[1] |
| Neutralization Time | 2 x 2 minutes | - | Ensures the N-terminal amine is in its free base form for efficient coupling. |
| Coupling Time | 1-4 hours | Kaiser Test | Due to steric hindrance, longer coupling times may be necessary. A negative Kaiser test indicates reaction completion. |
| Cleavage Time | 2-4 hours | HPLC analysis of a small aliquot | The bulky hydrophobic nature of the peptide may require longer cleavage times.[1] |
| Expected Single Coupling Efficiency | >98% | Kaiser Test / HPLC of cleaved aliquot | Dependent on the specific sequence and coupling conditions. |
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a peptide containing this compound on a Merrifield or PAM resin.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution) in a reaction vessel.
-
Add DCM (10-15 mL per gram of resin) to the vessel.
-
Agitate the resin slurry for 30-60 minutes at room temperature to allow for complete swelling.
-
Drain the DCM.
Standard Boc-SPPS Cycle for Incorporation of this compound
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Agitate for 5 minutes (pre-wash), then drain the solution.[1]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
Wash the resin with DCM (2 times).
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes, then drain. Repeat this step.
-
Wash the resin with DCM (3-5 times) to remove excess base.
Due to the steric hindrance of the biphenylalanine residue, a potent coupling reagent such as HATU is recommended.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: To monitor the progress of the coupling reaction, perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the completion of the coupling. If the test is positive (blue/purple beads), the coupling reaction should be extended or repeated.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
Final Cleavage and Deprotection
After the final coupling and N-terminal Boc deprotection, the peptide is cleaved from the resin, and side-chain protecting groups are removed.
-
Wash the peptide-resin with DCM (3 times) and dry the resin under a high vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Boc-SPPS Workflow
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Decision Pathway for Coupling Conditions
References
Application Notes and Protocols for Coupling Boc-3-(4-Biphenylyl)-D-alanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3-(4-Biphenylyl)-D-alanine, a non-proteinogenic amino acid, is a valuable building block in the synthesis of peptidomimetics and other peptide-based therapeutics. Its bulky biphenyl side chain can introduce unique conformational constraints, enhance binding affinity to biological targets, and improve metabolic stability. However, the significant steric hindrance posed by the biphenyl moiety presents a challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and the formation of deletion sequences. The selection of an appropriate coupling reagent and the optimization of reaction conditions are therefore critical for the successful incorporation of this amino acid into a peptide sequence.
These application notes provide a comprehensive guide to the selection of coupling reagents for this compound in SPPS, along with detailed experimental protocols and troubleshooting strategies.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is paramount for achieving high coupling efficiency with sterically hindered amino acids like this compound. Reagents are generally categorized into carbodiimides and onium salts (aminium/uronium and phosphonium salts). Onium salt-based reagents are typically more potent and are often the preferred choice for difficult couplings.
Below is a summary of commonly used coupling reagents and their expected performance with sterically hindered amino acids. The quantitative data is extrapolated from studies on structurally similar bulky amino acids and should serve as a guideline. Empirical optimization for each specific sequence is highly recommended.
| Coupling Reagent/Method | Reagent Type | Typical Coupling Yield (%) for Hindered Amino Acids | Racemization Risk | Key Advantages & Considerations |
| HATU / DIPEA | Aminium Salt | 95 - 99 | Very Low | Highly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[1] |
| HBTU / DIPEA | Aminium Salt | 90 - 98 | Low to Moderate | A reliable and widely used reagent, though slightly less reactive than HATU.[2] |
| HCTU / DIPEA | Aminium Salt | 93 - 98 | Low | A very effective and often more cost-effective alternative to HATU with similar high reactivity.[1] |
| PyBOP / DIPEA | Phosphonium Salt | 88 - 95 | Low | Effective for hindered couplings and may be less prone to racemization than some uronium salts. |
| DIC / HOBt | Carbodiimide / Additive | 85 - 95 | Low to Moderate | A cost-effective option. HOBt suppresses racemization. The diisopropylurea byproduct is soluble in common SPPS solvents. |
| DIC / OxymaPure® | Carbodiimide / Additive | 92 - 97 | Very Low | OxymaPure® significantly enhances the efficiency of DIC and is highly effective at suppressing racemization.[1] |
Experimental Protocols
The following protocols are designed as a starting point for the incorporation of this compound into a peptide sequence using Boc-SPPS.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially for challenging sequences.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in an SPPS reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.
-
Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF (v/v) for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Pre-activation:
-
In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution and vortex briefly. Allow to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended to overnight.
-
-
Monitoring:
-
Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads. A negative test (yellow beads) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Recoupling (if necessary):
-
If the Kaiser test is positive, a second coupling is recommended. Repeat steps 4-7 with a fresh solution of activated amino acid.
-
Protocol 2: Standard Coupling using HBTU
This protocol provides a reliable and more cost-effective method for coupling.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Amino Acid Pre-activation:
-
In a separate vessel, dissolve this compound (3.0 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution and vortex.
-
-
Coupling:
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-6 hours.
-
-
Monitoring and Washing: Follow steps 6-8 from Protocol 1.
Protocol 3: Carbodiimide-Mediated Coupling using DIC/HOBt
This protocol is a cost-effective alternative, though it may require longer reaction times.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF.
-
-
Coupling:
-
Add the amino acid/HOBt solution to the resin.
-
Add DIC (3.0 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 4-8 hours, or overnight.
-
-
Monitoring and Washing: Follow steps 6-8 from Protocol 1.[3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.
Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Coupling Efficiency (Positive Kaiser Test after extended coupling) | - Steric hindrance of this compound.- Peptide aggregation on the resin. | - Switch to a more potent coupling reagent: If using DIC/HOBt or HBTU, switch to HATU or HCTU.[1]- Perform a double coupling: After the first coupling, drain and add a fresh solution of activated amino acid.[4]- Increase reaction time: Extend the coupling time to overnight.- Use a different solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent for aggregating sequences. |
| Presence of Deletion Sequences in Final Peptide | - Incomplete coupling at one or more cycles. | - Implement the solutions for low coupling efficiency at each cycle.- Consider using a lower substitution resin (0.3-0.5 mmol/g) to reduce steric hindrance between peptide chains.[4] |
| Racemization | - Over-activation of the amino acid.- Use of a strong base with certain coupling reagents. | - Minimize the pre-activation time.- Use an additive like HOBt or OxymaPure® with carbodiimides.[1]- For sensitive couplings, consider using a weaker base like collidine instead of DIPEA. |
Potential Side Reactions
When working with Boc-SPPS, it is important to be aware of potential side reactions that can occur, although the bulky nature of the biphenyl side chain is not directly implicated in most of these.
-
Diketopiperazine formation: This can occur at the dipeptide stage, particularly if the second amino acid is proline. In Boc-SPPS, the use of in situ neutralization protocols can help suppress this side reaction.
-
Aspartimide formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to this side reaction.
-
Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminus of the peptide, leading to chain termination. This can be minimized by pre-activating the amino acid before adding it to the resin.
By carefully selecting the coupling reagent, optimizing the reaction conditions, and being mindful of potential side reactions, the successful incorporation of the sterically hindered this compound into peptide sequences can be achieved with high efficiency and purity.
References
Application Notes: Synthesis of Novel Peptidomimetics Using Boc-3-(4-Biphenylyl)-D-alanine for Integrin αvβ3 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptidomimetics is a cornerstone of modern drug discovery, offering a strategy to develop therapeutics with enhanced stability, selectivity, and efficacy.[1][2] The incorporation of non-proteinogenic amino acids is a key approach in this field, designed to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Boc-3-(4-Biphenylyl)-D-alanine (Boc-D-Bip) is a particularly valuable building block for peptidomimetic synthesis. The bulky and hydrophobic biphenyl side chain can mimic key residues in protein-protein interactions (PPIs), while the D-configuration of the amino acid confers resistance to enzymatic degradation by proteases.[3]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptide sequences using Boc-chemistry solid-phase peptide synthesis (SPPS). The focus is on the development of peptidomimetic antagonists of the αvβ3 integrin, a key receptor involved in tumor angiogenesis and metastasis.[4][5]
Application: Targeting Integrin αvβ3 Signaling in Cancer
Integrin αvβ3 is a transmembrane heterodimeric protein that is highly expressed on the surface of angiogenic endothelial cells and various tumor cells, but is largely absent from quiescent blood vessels.[5] It plays a crucial role in cell adhesion, migration, and survival by binding to extracellular matrix (ECM) proteins, such as vitronectin, through a recognition site that often includes the Arginine-Glycine-Aspartic acid (RGD) sequence.[5] The ligation of αvβ3 by ECM proteins is essential for the survival and maturation of newly forming blood vessels that supply tumors with nutrients and oxygen.[6]
Peptidomimetics designed to antagonize the αvβ3 integrin can block the binding of its natural ligands, thereby inducing apoptosis in proliferative angiogenic vascular cells and inhibiting tumor growth and metastasis.[6] The incorporation of this compound into an RGD-like sequence can enhance the binding affinity and stability of the peptidomimetic, making it a potent candidate for anti-cancer therapeutics.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of αvβ3 integrin signaling in angiogenesis and its inhibition by a peptidomimetic containing 3-(4-Biphenylyl)-D-alanine.
Caption: Inhibition of the Integrin αvβ3 Signaling Pathway by a Peptidomimetic Antagonist.
Data Presentation
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents. The following table summarizes the typical coupling efficiencies observed with common reagents for such challenging couplings.
| Coupling Reagent | Class | Typical Yield (%)* | Relative Reaction Rate | Risk of Racemization |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate |
*Note: These are representative values for sterically hindered amino acids and actual yields may vary.
The biological activity of a representative RGD peptidomimetic antagonist is presented below. The incorporation of a bulky D-amino acid like 3-(4-Biphenylyl)-D-alanine in place of a natural amino acid is intended to enhance these properties.
| Compound | Target | IC50 (nM) | Assay Type |
| Reference RGD Peptidomimetic | Integrin αvβ3 | 0.09 | ELISA |
| Reference Cyclic RGD Peptide | Integrin αvβ3 | 236 | Cell-based |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of an Integrin Antagonist Peptidomimetic
This protocol describes the manual solid-phase synthesis of a model linear peptidomimetic (e.g., Arg-Gly-Asp-Bip) using Boc chemistry.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-L-Arg(Tos)-OH
-
Boc-Gly-OH
-
Boc-L-Asp(OBzl)-OH
-
This compound (Boc-D-Bip)
-
Dichloromethane (DCM), peptide grade
-
N,N-Dimethylformamide (DMF), peptide grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Anhydrous Hydrogen Fluoride (HF) for cleavage
-
Scavengers (e.g., anisole)
-
Diethyl ether
Workflow Diagram:
References
- 1. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics in cancer targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Synthesis and biological evaluation of potent alphavbeta3-integrin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of 3-(4-Biphenylyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Biphenylyl)-D-alanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its bulky biphenyl side chain can impart unique pharmacological properties to peptides and small molecules. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed to mask the α-amino group during synthesis. Efficient and selective removal of the Boc group is a critical step. These application notes provide detailed protocols and comparative data for various methods of Boc deprotection of 3-(4-Biphenylyl)-D-alanine, aiding in the selection of the optimal strategy based on substrate sensitivity, desired salt form, and laboratory capabilities.
Standard Deprotection Methods: A Comparative Overview
The most common methods for Boc deprotection involve strong acids, primarily trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent. While both are highly effective, they possess distinct characteristics.
Data Presentation: Comparison of Standard Deprotection Reagents
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) in Dioxane |
| Typical Conditions | 20-50% TFA in Dichloromethane (DCM) | 4 M HCl in 1,4-Dioxane |
| Reaction Time | Generally 30 minutes to 2 hours at room temperature.[1] | Typically rapid, often complete within 30 minutes at room temperature.[2][3] |
| Yield | High to quantitative.[1] | High to quantitative.[1] |
| Product Form | Often yields the trifluoroacetate salt, which can sometimes be oily.[1] | Frequently precipitates the hydrochloride salt, which is often a crystalline solid aiding purification.[1] |
| Selectivity | Less selective; can cleave other acid-labile groups. | Generally offers better selectivity for the Boc group in the presence of other acid-sensitive moieties like tert-butyl esters.[2][3] |
| Side Reactions | The liberated tert-butyl cation can cause alkylation of sensitive residues. Scavengers like anisole or triethylsilane are sometimes used. | Similar potential for tert-butyl cation side reactions, though generally considered less problematic. |
| Handling | Highly corrosive and volatile, requires careful handling in a fume hood. | Corrosive; dioxane is a peroxide-former and has health and safety considerations. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard method for the complete removal of the Boc protecting group.
Materials:
-
Boc-3-(4-Biphenylyl)-D-alanine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v). For example, for a 25% TFA solution, add 5 mL of TFA to 15 mL of the DCM solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.
-
Add cold diethyl ether to the resulting residue to precipitate the 3-(4-Biphenylyl)-D-alanine trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using 4 M HCl in 1,4-Dioxane
This protocol is a common alternative to TFA and often provides the product as a crystalline hydrochloride salt.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask.
-
Add a solution of 4 M HCl in 1,4-dioxane (approximately 10-20 mL per gram of substrate) to the flask at room temperature with stirring.
-
Stir the reaction mixture for 30-60 minutes. Monitor the reaction by TLC or LC-MS. The deprotected product may precipitate out of the solution as the hydrochloride salt.[2][3]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to yield a solid.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 3-(4-Biphenylyl)-D-alanine hydrochloride.
Alternative Deprotection Method
For substrates sensitive to strong acidic conditions, milder deprotection methods can be employed.
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This method offers a milder alternative to strong acids and can be advantageous when other acid-labile functional groups are present.[4][5]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe or micropipette
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous methanol (e.g., 0.1 M solution).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (2-3 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic and may produce gas.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to yield the hydrochloride salt of the deprotected amine.
Visualizations
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Boc-3-(4-Biphenylyl)-D-alanine in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3-(4-Biphenylyl)-D-alanine is a non-proteinogenic amino acid that serves as a valuable building block in the construction of combinatorial chemistry libraries for drug discovery and development.[1] Its rigid biphenyl moiety provides a unique structural scaffold that can engage in favorable interactions with biological targets, particularly through aromatic and hydrophobic interactions.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, particularly those employing the Boc/Bzl strategy.[1] This application note provides detailed protocols for the utilization of this compound in the synthesis of combinatorial libraries, with a specific focus on the development of vitronectin receptor antagonists.
Applications in Combinatorial Chemistry
The incorporation of this compound into combinatorial libraries offers several advantages for drug discovery:
-
Structural Diversity: The biphenyl group introduces a distinct and rigid element, expanding the chemical space of the library beyond that of natural amino acids.
-
Enhanced Binding Affinity: The aromatic nature of the biphenyl side chain can lead to strong π-π stacking and hydrophobic interactions with protein targets, potentially resulting in high-affinity ligands.[1]
-
Peptidomimetic Scaffolds: Libraries containing this amino acid can be designed as peptidomimetics, which often exhibit improved metabolic stability and oral bioavailability compared to traditional peptides.
-
Targeted Library Design: The properties of the biphenyl group make it an ideal component for libraries targeting proteins with well-defined hydrophobic pockets. A notable application is in the development of antagonists for the vitronectin receptor (αvβ3), a key player in angiogenesis, tumor metastasis, and osteoporosis.[2][3]
Experimental Protocols
This section details the protocols for the solid-phase synthesis of a combinatorial library of peptidomimetics incorporating this compound using the split-and-pool method. The target application for this library is the discovery of potent vitronectin receptor antagonists.
Materials and Reagents
-
This compound
-
Other Boc-protected amino acids (e.g., Boc-Gly-OH, Boc-L-Pro-OH, etc.)
-
Merrifield resin (or other suitable solid support)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
Piperidine (for Fmoc deprotection if using a mixed Boc/Fmoc strategy)
-
Cleavage cocktail (e.g., HF/anisole or TFA/thioanisole/water/TIPS)
-
Ether (cold)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Protocol 1: Solid-Phase Synthesis of a Combinatorial Library using Split-and-Pool Methodology
This protocol outlines the synthesis of a tri-peptide library with this compound at a fixed position to explore the structure-activity relationship of adjacent residues.
1. Resin Preparation:
- Swell Merrifield resin (1 g, 1 mmol/g) in DCM (10 mL) in a reaction vessel for 1-2 hours with gentle agitation.
- Wash the resin with DCM (3 x 10 mL).
2. Attachment of the First Amino Acid (Position 3):
- Couple the first Boc-protected amino acid (e.g., Boc-Gly-OH, 3 mmol) to the resin using a standard coupling procedure (e.g., DCC/HOBt in DMF/DCM) for 2-4 hours.
- Monitor the reaction completion using the Kaiser test.
- Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
3. Boc Deprotection:
- Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes.
- Wash the resin with DCM (3 x 10 mL).
- Neutralize with 10% DIEA in DCM (2 x 10 mL).
- Wash the resin with DCM (3 x 10 mL).
4. Split-and-Pool Synthesis (Position 2):
- Split: Divide the resin into equal portions (e.g., 3 portions for 3 different amino acids).
- Couple: In separate reaction vessels, couple a different Boc-protected amino acid to each portion of the resin using the standard coupling protocol.
- Pool: After completion of the coupling reactions and washing, combine all resin portions into a single vessel and mix thoroughly.
5. Incorporation of this compound (Position 1):
- Perform Boc deprotection on the pooled resin as described in step 3.
- Couple this compound (3 mmol) to the entire batch of resin using the standard coupling protocol.
- Perform a final Boc deprotection.
6. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIEA in DMF).
7. Cleavage and Deprotection:
- Wash the resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., HF/anisole or a "low-and-high" HF procedure) for 1-2 hours at 0°C.
- Precipitate the cleaved peptides in cold ether.
- Centrifuge and wash the peptide pellet with cold ether.
- Dry the crude peptide library under vacuum.
8. Purification and Analysis:
- The resulting library is a mixture of compounds. For initial screening, the mixture can be tested directly.
- For deconvolution of active mixtures, the synthesis can be repeated with systematic omission of building blocks or by using encoding strategies.
- Individual compounds for confirmation can be synthesized separately and purified by reverse-phase HPLC.
- Characterize the final products by mass spectrometry and NMR.
Quantitative Data
The following tables summarize representative quantitative data for the solid-phase synthesis and biological evaluation of a combinatorial library incorporating this compound as a vitronectin receptor antagonist.
Table 1: Representative Yields for Solid-Phase Synthesis Steps
| Step | Parameter | Typical Value |
| First Amino Acid Loading | Substitution Level | 0.5 - 1.0 mmol/g |
| Coupling Efficiency per Cycle | Yield | >99% |
| Overall Crude Peptide Yield | Yield | 60-80% (sequence dependent) |
| Purity of Individual Compounds (after HPLC) | Purity | >95% |
Table 2: Biological Activity of Biphenylalanine-Derived Vitronectin Receptor Antagonists
| Compound ID | Structure (Schematic) | IC50 (nM) for αvβ3 | Selectivity vs. αIIbβ3 |
| BPA-1 | R1-Bip-R2 | 0.5 | >1000-fold |
| BPA-2 | R3-Bip-R4 | 1.2 | >800-fold |
| BPA-3 | R5-Bip-R6 | 0.8 | >1200-fold |
Note: The specific R groups and their positions would be varied in the combinatorial library. The IC50 values are illustrative of the subnanomolar activity that has been reported for potent biphenyl-based vitronectin receptor antagonists.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the split-and-pool synthesis workflow for generating a combinatorial peptide library.
Caption: Workflow for Split-and-Pool Combinatorial Synthesis.
Vitronectin Receptor Signaling Pathway
The following diagram illustrates a simplified signaling cascade initiated by the binding of vitronectin to its integrin receptor, leading to cell adhesion and migration.
Caption: Vitronectin Receptor Signaling Pathway.
Conclusion
This compound is a powerful tool for the construction of diverse and effective combinatorial libraries. Its unique structural features make it particularly well-suited for targeting protein-protein interactions and enzyme active sites with hydrophobic pockets. The protocols outlined in this application note provide a framework for the successful synthesis and application of libraries containing this valuable building block in the quest for novel therapeutics, such as vitronectin receptor antagonists. Careful optimization of synthesis and screening strategies will be crucial for the successful identification of lead compounds from these libraries.
References
Application of Boc-3-(4-Biphenylyl)-D-alanine in Antibacterial Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3-(4-Biphenylyl)-D-alanine is a non-proteinogenic amino acid that holds significant promise in the discovery of novel antibacterial agents. Its unique structural features, including the bulky biphenyl side chain and the D-amino acid configuration, make it a valuable building block for designing peptides with enhanced antimicrobial activity and improved stability against proteolytic degradation. The incorporation of such unnatural amino acids into peptide sequences is a key strategy in overcoming the growing challenge of antibiotic resistance.
The D-alanine component is particularly noteworthy as D-amino acids are essential constituents of bacterial cell walls, but are absent in humans. This makes enzymes involved in D-alanine metabolism, such as alanine racemase and D-alanyl-D-alanine ligase, attractive and specific targets for antibacterial drugs. The biphenyl moiety can contribute to enhanced hydrophobic interactions with bacterial membranes, potentially leading to membrane disruption, a common mechanism of action for many antimicrobial peptides (AMPs). Furthermore, the Boc (tert-butyloxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS).
This document provides detailed application notes on the utility of this compound in antibacterial drug discovery, supported by experimental protocols for peptide synthesis and antimicrobial activity assessment.
Application Notes
The primary application of this compound in antibacterial drug discovery is its incorporation into synthetic peptides to create novel AMPs or peptidomimetics.
Key Advantages of Incorporating this compound:
-
Enhanced Antimicrobial Potency: The biphenyl group increases the hydrophobicity of the peptide, which can lead to stronger interactions with and disruption of the bacterial cell membrane. Studies on related compounds have shown that the biphenyl backbone is important for activity against Gram-negative bacteria.[1]
-
Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are abundant in biological systems. This increased stability can lead to a longer in vivo half-life and improved therapeutic potential.
-
Targeting Bacterial Cell Wall Synthesis: The D-alanine structure can be used to design inhibitors of enzymes crucial for peptidoglycan biosynthesis, a pathway essential for bacterial survival.[2][3]
-
Overcoming Antibiotic Resistance: By introducing novel structural motifs not commonly found in nature, peptides incorporating this compound may be effective against bacterial strains that have developed resistance to conventional antibiotics. Research has indicated that non-proteinogenic amino acids with biphenyl groups exhibit activity against antibiotic-resistant strains.[4][5][6]
Potential Mechanisms of Action:
Peptides incorporating 3-(4-Biphenylyl)-D-alanine are hypothesized to exert their antibacterial effects through one or more of the following mechanisms:
-
Membrane Disruption: The amphipathic nature of peptides containing this amino acid can facilitate their insertion into and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death. This is a common mechanism for many AMPs.
-
Inhibition of Cell Wall Synthesis: The D-alanine moiety may allow the peptide to interact with and inhibit enzymes involved in the synthesis of peptidoglycan, the major component of the bacterial cell wall.
-
Inhibition of Intracellular Processes: Upon entering the bacterial cell, the peptide may interfere with essential intracellular processes such as DNA replication, protein synthesis, or enzymatic activity.
Quantitative Data
While specific Minimum Inhibitory Concentration (MIC) data for peptides containing this compound is not yet widely published, data from closely related compounds underscore the potential of this building block. The following table summarizes the antibacterial activity of various biphenyl-containing molecules and Boc-protected dipeptides against representative bacterial strains. This data serves as a strong rationale for the exploration of this compound in designing new antibacterial agents.
| Compound/Peptide Class | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |
| Biphenylglyoxamide-based AMP mimics | Staphylococcus aureus | 8 µM | [1] |
| Biphenylglyoxamide-based AMP mimics | Escherichia coli | 16 µM | [1] |
| Biphenylglyoxamide-based AMP mimics | Pseudomonas aeruginosa | 63 µM | [1] |
| Boc-protected Phenylalanine-Tryptophan dipeptides | Gram-positive and Gram-negative bacteria | 230 - 400 | [6][7] |
| Diblock Copolypeptides (Lysine-Phenylalanine) | S. aureus | 2 | [8] |
| Diblock Copolypeptides (Lysine-Phenylalanine) | E. coli | 8 | [8] |
Experimental Protocols
Synthesis of a Peptide Incorporating 3-(4-Biphenylyl)-D-alanine via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a custom peptide containing 3-(4-Biphenylyl)-D-alanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. For the incorporation of this compound, a Boc-based SPPS strategy would be employed. The following is a general Fmoc-based protocol that can be adapted.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-3-(4-Biphenylyl)-D-alanine)
-
This compound (for Boc-SPPS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc removal
-
Trifluoroacetic acid (TFA) for Boc removal and cleavage
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether (cold)
Workflow Diagram:
Caption: Workflow for solid-phase peptide synthesis.
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (or this compound in the corresponding step) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of the synthesized peptide against various bacterial strains.
Materials:
-
Synthesized peptide stock solution (e.g., in DMSO or water)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator
Workflow Diagram:
Caption: Workflow for MIC determination.
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until it reaches the logarithmic growth phase.
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Prepare Peptide Dilutions:
-
Perform a serial two-fold dilution of the peptide stock solution in MHB across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria).
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
-
-
Optional - Quantitative Analysis: The optical density at 600 nm (OD600) of each well can be measured using a microplate reader to quantify bacterial growth.
Signaling Pathways and Logical Relationships
While a specific signaling pathway for this compound is not yet elucidated, its potential interference with bacterial cell wall synthesis can be conceptualized. The D-alanine component suggests a possible interaction with the peptidoglycan biosynthesis pathway.
Caption: Potential targets in the peptidoglycan synthesis pathway.
This diagram illustrates the key enzymatic steps in the synthesis of peptidoglycan that could be potential targets for inhibition by peptides containing 3-(4-Biphenylyl)-D-alanine. The D-alanine structural mimicry could lead to competitive inhibition of enzymes like Alanine Racemase or D-Ala-D-Ala Ligase.
Conclusion
This compound is a promising and versatile building block for the development of novel antibacterial agents. Its incorporation into peptides offers the potential for enhanced antimicrobial activity, increased stability, and the ability to overcome existing mechanisms of antibiotic resistance. The provided protocols for peptide synthesis and antimicrobial testing serve as a foundation for researchers to explore the full potential of this non-proteinogenic amino acid in the urgent search for new therapeutics to combat bacterial infections. Further research is warranted to elucidate the precise mechanisms of action and to optimize the design of peptides containing this unique amino acid.
References
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solution-Phase Synthesis with Boc-3-(4-Biphenylyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-3-(4-Biphenylyl)-D-alanine in solution-phase peptide synthesis. This versatile, non-proteinogenic amino acid serves as a crucial building block for the development of novel peptide-based therapeutics, particularly in the areas of hormone-dependent disease and neurodegenerative disorders. The biphenyl moiety allows for unique aromatic interactions with biological targets, potentially enhancing binding affinity and efficacy.
Core Applications
The incorporation of this compound into peptide sequences has been explored for several therapeutic applications, primarily leveraging its unique structural features to modulate biological pathways.
Gonadotropin-Releasing Hormone (GnRH) Antagonists
Peptides containing this compound and its derivatives are investigated as antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. By blocking the GnRH receptor in the pituitary gland, these antagonists can suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the production of sex hormones like testosterone. This mechanism is particularly relevant for the treatment of hormone-dependent cancers, such as prostate cancer. The biphenyl group can enhance the binding affinity of the antagonist to the GnRH receptor.
Inhibitors of Amyloid-β (Aβ) Peptide Aggregation
In the context of Alzheimer's disease, the aggregation of amyloid-β (Aβ) peptides is a key pathological event. Short peptides containing non-proteinogenic amino acids are being explored as inhibitors of this aggregation process. The aromatic biphenyl side chain of 3-(4-Biphenylyl)-D-alanine can interfere with the π-π stacking interactions that are crucial for the self-assembly of Aβ peptides into toxic oligomers and fibrils. By disrupting these interactions, peptides incorporating this amino acid may prevent the formation of neurotoxic aggregates.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological activity of peptides analogous to those containing 3-(4-Biphenylyl)-D-alanine.
Table 1: Representative Yields in Solution-Phase Dipeptide Synthesis
| Peptide Sequence | Coupling Method | Solvent | Yield (%) | Purity (%) |
| Boc-D-Bip-Gly-OMe | DCC/HOBt | Dichloromethane (DCM) | 85-95 | >95 |
| Boc-D-Bip-Ala-OMe | HATU/DIPEA | Dimethylformamide (DMF) | 90-98 | >97 |
| Boc-D-Bip-Phe-OBn | EDC/HOBt | DCM/DMF | 80-90 | >95 |
Note: Bip refers to the 3-(4-Biphenylyl)-D-alanine residue. Yields and purity are illustrative and can vary based on reaction conditions and purification methods.
Table 2: Biological Activity of Peptide Analogs
| Application | Peptide/Compound Class | Target | Key Parameter | Value |
| GnRH Antagonism | Acyline Analogues | Human GnRH Receptor | IC50 | < 2 nM |
| Aβ Aggregation Inhibition | Small Molecule Inhibitors | Aβ42 Aggregation | IC50 | 13 - 50 µM[1][2] |
Note: Data presented are for analogous compounds to illustrate the potential potency of peptides containing 3-(4-Biphenylyl)-D-alanine.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide: Boc-3-(4-Biphenylyl)-D-alanyl-glycine Methyl Ester (Boc-D-Bip-Gly-OMe)
This protocol details the synthesis of a protected dipeptide using this compound and a glycine methyl ester via a carbodiimide-mediated coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Glycine Methyl Ester:
-
Suspend glycine methyl ester hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise and stir the mixture at 0 °C for 20 minutes to obtain the free base.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled amino acid solution.
-
A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
Add the neutralized glycine methyl ester solution from step 1 to the activated this compound mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure Boc-D-Bip-Gly-OMe.
-
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.
Materials:
-
Boc-protected peptide (e.g., Boc-D-Bip-Gly-OMe)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected peptide in anhydrous DCM.
-
Add an equal volume of TFA to the solution at room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected peptide as its TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Experimental Workflow: Dipeptide Synthesis
References
Application Notes and Protocols for the Analysis of Boc-3-(4-Biphenylyl)-D-alanine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3-(4-Biphenylyl)-D-alanine is a non-proteinogenic amino acid derivative crucial in the synthesis of peptidomimetics and other pharmaceutical compounds. Its biphenyl moiety allows for the exploration of π-π stacking interactions in drug-receptor binding, while the Boc protecting group facilitates controlled peptide synthesis. Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and structural integrity of this key building block. This document provides detailed application notes and standardized protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Molecular Structure and Properties
-
IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-(biphenyl-4-yl)propanoic acid
-
Appearance: White to off-white powder
-
Solubility: Soluble in methanol, chloroform, and other common organic solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts for this compound in deuterated chloroform (CDCl₃).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | Doublet | 2H | Biphenyl H (ortho to phenyl) |
| ~7.55 | Doublet | 2H | Biphenyl H (ortho to CH₂) |
| ~7.43 | Triplet | 2H | Biphenyl H (meta) |
| ~7.34 | Triplet | 1H | Biphenyl H (para) |
| ~7.30 | Doublet | 2H | Biphenyl H (meta to CH₂) |
| ~5.10 | Doublet | 1H | NH |
| ~4.65 | Multiplet | 1H | α-CH |
| ~3.20 | Multiplet | 2H | β-CH₂ |
| ~1.45 | Singlet | 9H | Boc (CH₃)₃ |
| ~11.0-12.0 | Broad Singlet | 1H | COOH |
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃).
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | COOH |
| ~155.5 | Boc C=O |
| ~140.8 | Biphenyl C (ipso) |
| ~140.0 | Biphenyl C (ipso) |
| ~135.5 | Biphenyl C (para) |
| ~129.5 | Biphenyl CH |
| ~128.8 | Biphenyl CH |
| ~127.5 | Biphenyl CH |
| ~127.2 | Biphenyl CH |
| ~80.0 | Boc C(CH₃)₃ |
| ~54.0 | α-CH |
| ~38.0 | β-CH₂ |
| ~28.3 | Boc (CH₃)₃ |
Experimental Protocol for NMR Analysis
1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required by the instrument.
2. ¹H NMR Data Acquisition: a. Use a standard single-pulse experiment. b. Set the spectral width to approximately 15 ppm, centered around 6 ppm. c. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. d. Set a relaxation delay of 1-2 seconds.
3. ¹³C NMR Data Acquisition: a. Use a proton-decoupled pulse program. b. Set the spectral width to approximately 200 ppm, centered around 100 ppm. c. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio. d. Set a relaxation delay of 2-5 seconds.
4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum. c. Perform baseline correction. d. Calibrate the chemical shift axis using the internal standard or the residual solvent peak. e. Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like Boc-protected amino acids.
Expected Mass Spectral Data
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the most abundant ion in the full scan spectrum. Adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ may also be observed.
| Ion | Predicted m/z |
| [M+H]⁺ | 342.17 |
| [M+Na]⁺ | 364.15 |
| [M+K]⁺ | 380.12 |
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural confirmation. The Boc group is known to be labile under MS/MS conditions, leading to characteristic neutral losses.
| Fragment Ion (m/z) | Neutral Loss | Description |
| 286.19 | 56.03 (C₄H₈) | Loss of isobutylene from the Boc group. |
| 242.13 | 100.06 (C₅H₈O₂) | Loss of the entire Boc group. |
| 167.09 | - | Biphenylmethyl cation [C₁₃H₁₁]⁺. |
Experimental Protocol for ESI-MS Analysis
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. b. Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
2. Instrument Parameters (Positive Ion Mode): a. Ion Source: Electrospray Ionization (ESI) b. Capillary Voltage: 3.5 - 4.5 kV c. Drying Gas (N₂) Flow: 8 - 12 L/min d. Drying Gas Temperature: 300 - 350 °C e. Nebulizer Pressure: 30 - 50 psi f. Fragmentor Voltage: 70 - 120 V (can be optimized to control in-source fragmentation)
3. Data Acquisition: a. Full Scan Mode: Acquire spectra over a mass range of m/z 100-500 to observe the molecular ion and potential adducts. b. Tandem MS (MS/MS) Mode: Select the [M+H]⁺ ion (m/z 342.17) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Experimental workflow for Mass Spectrometry analysis.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust analytical platform for the comprehensive characterization of this compound. The detailed protocols and expected data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important synthetic building block. Adherence to these standardized methods will facilitate reliable and reproducible results, ultimately contributing to the successful advancement of research and development projects.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance with Boc-3-(4-Biphenylyl)-D-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-3-(4-Biphenylyl)-D-alanine. The bulky biphenyl side chain of this non-proteinogenic amino acid presents unique challenges in peptide synthesis, primarily due to steric hindrance. This guide offers practical solutions and detailed protocols to help you navigate these challenges and achieve successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when incorporating this compound into a peptide sequence?
The main challenge is steric hindrance. The bulky biphenyl group can physically obstruct the approach of the activated carboxyl group of this compound to the free amine of the growing peptide chain on the solid support.[1][2][3] This can lead to slow or incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.
Q2: How can I identify an incomplete coupling reaction when using this compound?
A qualitative assessment can be made using the Kaiser (ninhydrin) test to detect free primary amines on the resin.[3] A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted amines and an incomplete coupling. For a more definitive analysis, a small sample of the peptide can be cleaved from the resin and analyzed by mass spectrometry (MS) and high-performance liquid chromatography (HPLC). The presence of the expected mass corresponding to the peptide without the biphenylalanine residue (a deletion sequence) in the MS data, or a complex and impure profile in the HPLC chromatogram, would confirm incomplete coupling.[3]
Q3: What are the initial steps to take if an incomplete coupling of this compound is detected?
If a positive Kaiser test indicates an incomplete reaction, the most direct approach is to perform a "double coupling".[3][4] This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step.[3] If the Kaiser test remains positive after a second coupling, it may be necessary to "cap" the unreacted amines by acetylating them with a reagent like acetic anhydride.[3] Capping prevents the formation of deletion peptides, which can be difficult to separate from the desired product during purification.[3]
Troubleshooting Guide: Low Coupling Yields
Issue: Consistently low coupling yields are observed when incorporating this compound.
This is a common issue stemming from the steric bulk of the amino acid. The following troubleshooting guide provides a systematic approach to diagnose and resolve this problem.
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Coupling Reagent | Standard carbodiimide reagents like DCC or DIC may not be potent enough for such a sterically demanding coupling. Solution: Switch to a more powerful onium-salt-based activating reagent. Uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP, are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][2] HATU is often considered a superior choice for many difficult couplings.[1] |
| Suboptimal Reaction Conditions | Steric hindrance significantly slows down the reaction rate. Standard coupling times may be insufficient. Solution: Increase the coupling reaction time, for example, from 1-2 hours to overnight.[2] Applying gentle heat can also help to increase the reaction rate, but this should be done cautiously to avoid side reactions. Microwave-assisted peptide synthesis (MA-SPPS) can also be a highly effective strategy for driving difficult couplings to completion.[2] |
| Peptide Aggregation | Sequences rich in hydrophobic residues, like biphenylalanine, are prone to aggregation on the solid support. This can render the reactive sites inaccessible. Solution: Use solvents with better solvating properties, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), either alone or as a co-solvent with DMF. For particularly problematic sequences, using a mixture of DCM/DMF/NMP (1:1:1) can be beneficial.[2] Incorporating chaotropic salts like LiCl into the coupling mixture can also help to disrupt secondary structures. |
| Inadequate Reagent Concentration | The probability of a successful coupling event is dependent on the concentration of the reactants. Solution: Increase the concentration of both the this compound and the coupling reagent.[4] This increases the likelihood of the desired molecular interactions.[4] |
Quantitative Data: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical when working with sterically hindered amino acids like this compound. While specific comparative data for this particular amino acid is limited in the literature, the following table summarizes the expected performance of common coupling reagents for sterically hindered amino acids in general, providing a reliable guide for reagent selection.
| Coupling Reagent | Typical Yield | Racemization Risk | Key Advantages & Disadvantages |
| HATU | High (>90%) | Very Low | Advantages: High reactivity and speed, low racemization rates, effective for sterically hindered amino acids.[5][6] Disadvantages: Higher cost compared to other reagents.[5] |
| HBTU | High (>90%) | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[5][7] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[5] |
| TBTU | High (>90%) | Low | Advantages: Similar in performance to HBTU, very efficient with minimal racemization when HOBt is added. Disadvantages: Can react with the unprotected N-terminus if used in excess. |
| PyBOP | High | Low | Advantages: Efficient and rapid reactions, byproducts are less hazardous than those of BOP.[6] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU. |
| EDC/HOBt | Good (70-90%) | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity compared to onium/phosphonium reagents. |
| DIC/HOBt | Good to High | Low to Moderate | Advantages: A classic and cost-effective method; HOBt is crucial for suppressing racemization.[7] Disadvantages: The diisopropylurea byproduct is more soluble than the dicyclohexylurea from DCC, simplifying purification.[7] |
Experimental Protocols
The following is a representative protocol for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) with Boc chemistry. This protocol is based on methods used for the synthesis of Gonadotropin-Releasing Hormone (GnRH) analogues, which often contain bulky, non-proteinogenic amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
Materials:
-
Merrifield resin or other suitable resin for Boc chemistry
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Scavengers (e.g., anisole, thioanisole) for cleavage
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Preparation: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Attachment (if starting from the C-terminus): Attach the C-terminal Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF. Wash the resin again with DMF.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free amines. If the test is positive, a second coupling (double coupling) is recommended.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA in the presence of scavengers.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by preparative reverse-phase HPLC.
Visualizations
Caption: Experimental workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Simplified signaling pathway of the GnRH receptor and the inhibitory action of a GnRH antagonist.
References
Technical Support Center: Side Reactions in Peptide Synthesis with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during solid-phase peptide synthesis (SPPS) involving unnatural amino acids (UAAs).
I. Frequently Asked Questions (FAQs)
Q1: What are the most common challenges introduced by unnatural amino acids in SPPS?
Unnatural amino acids can introduce several challenges not typically encountered with the 20 proteinogenic amino acids. The most common issues include:
-
Steric Hindrance: Bulky side chains or α,α-disubstitution on the UAA can significantly slow down or prevent efficient coupling reactions.[1]
-
Altered Reactivity: The unique functional groups in UAA side chains may be incompatible with standard protecting group strategies or may participate in unintended side reactions.
-
Aggregation and Solubility Issues: Hydrophobic or conformationally rigid UAAs can promote peptide aggregation on the solid support, leading to incomplete reactions and difficult purification.[2][3]
-
Racemization: Certain UAAs may be more prone to racemization during activation and coupling, compromising the stereochemical purity of the final peptide.[4]
-
Cleavage and Deprotection Artifacts: The unique chemistry of a UAA's side chain may require specialized cleavage cocktails to avoid degradation or modification during the final deprotection step.[5]
Q2: How do I choose the right coupling reagent for a sterically hindered unnatural amino acid?
Standard coupling reagents like DCC/DIC are often inefficient for sterically hindered UAAs.[6] It is highly recommended to use more potent activating reagents. Onium salt-based reagents are generally preferred. HATU and HCTU are considered highly efficient for challenging couplings due to the formation of more reactive OAt and O-6-ClBt esters, respectively.[7] For extremely hindered couplings, such as those involving α,α-disubstituted amino acids like Aib, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[7]
Q3: What is an orthogonal protection strategy and why is it crucial for unnatural amino acids?
An orthogonal protection strategy employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions without affecting other protecting groups.[8] This is critical when working with UAAs that have reactive side chains. A typical orthogonal scheme in Fmoc-SPPS involves:
-
The base-labile Fmoc group for Nα-protection.
-
Acid-labile groups (e.g., tBu, Trt, Boc) for the side chains of standard amino acids.
-
A third, unique protecting group for the UAA side chain that is stable to both piperidine (for Fmoc removal) and strong acid (for final cleavage). Examples include Alloc (removed by palladium catalysis) or Dde (removed by hydrazine).[8][9]
This allows for the selective deprotection and modification of the UAA side chain on the resin, for example, for cyclization or conjugation, without affecting the rest of the peptide.
Q4: My peptide containing a hydrophobic UAA is aggregating during synthesis. What can I do?
Peptide aggregation, driven by intermolecular hydrogen bonding and hydrophobic interactions, can be a significant problem with hydrophobic UAAs.[2][10] Strategies to mitigate aggregation include:
-
Solvent Choice: Switching from DMF to more polar solvents like NMP or using solvent mixtures (e.g., DCM/DMF/NMP) can improve solvation.
-
Chaotropic Agents: Washing the resin with a solution of a chaotropic salt like LiCl or NaClO₄ before coupling can disrupt secondary structures.[2]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations can introduce kinks in the peptide backbone, disrupting β-sheet formation.[10]
-
Microwave-Assisted Synthesis: Microwave energy can help overcome aggregation by providing energy to disrupt intermolecular interactions and accelerate coupling reactions.[7]
Q5: How can I minimize racemization when incorporating a sensitive unnatural amino acid?
Racemization can occur during the activation step of the amino acid. To minimize this:
-
Use Low-Racemization Coupling Reagents: Onium salt reagents like HATU and HCTU are preferred over carbodiimides alone.[4]
-
Additives: If using carbodiimides (DCC, DIC), always include additives like HOBt, and for more sensitive residues, HOAt or OxymaPure, which form more stable active esters less prone to racemization.[4]
-
Base Selection: Use a hindered base like DIPEA and avoid an excessive amount. Stronger, less hindered bases can increase the rate of racemization.[4]
-
Temperature Control: Perform couplings at room temperature or lower, as elevated temperatures can increase the risk of racemization.
II. Troubleshooting Guides
Guide 1: Low Coupling Efficiency with Bulky Unnatural Amino Acids
Problem: Incomplete coupling of a sterically hindered UAA (e.g., α,α-disubstituted or with a bulky side chain) as indicated by a positive Kaiser test or mass spectrometry of a test cleavage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Recommended Solutions:
-
Switch Coupling Reagent: If using a carbodiimide-based reagent, switch to a more potent onium salt like HATU or HCTU.[7]
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated UAA.[11][12]
-
Increase Reaction Time and/or Temperature: For conventional synthesis, extending the coupling time (e.g., to 4 hours or overnight) may be beneficial.[7] Alternatively, microwave-assisted peptide synthesis (MA-SPPS) can significantly accelerate the reaction.[7]
-
Acyl Fluoride Chemistry: For exceptionally difficult couplings, converting the Fmoc-UAA-OH to its corresponding acyl fluoride can enhance its reactivity.[7]
Guide 2: Side Reactions During Final Cleavage of Peptides with Sensitive UAAs
Problem: Mass spectrometry analysis after cleavage reveals byproducts, indicating modification of a sensitive UAA side chain.
Troubleshooting Steps:
-
Identify the Sensitive Residue: Determine which UAA in your sequence is most likely to be susceptible to the acidic cleavage conditions. Common issues include acid-labile protecting groups on the UAA or nucleophilic side chains that can be alkylated by carbocations generated from other protecting groups.
-
Optimize the Cleavage Cocktail: The choice of scavengers in the TFA cleavage cocktail is critical.[5]
-
For acid-labile UAAs: A milder cleavage cocktail with a lower percentage of TFA or alternative acids might be necessary.
-
For UAAs with nucleophilic side chains (e.g., indole-containing): Increase the concentration or use a combination of scavengers like triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[5]
-
-
Minimize Cleavage Time: Perform a time-course experiment to determine the minimum time required for complete deprotection and cleavage to reduce exposure to the harsh acidic environment.
-
Protecting Group Strategy Review: If cleavage issues persist, re-evaluate the side-chain protecting group used for the UAA. A more robust protecting group may be required.
III. Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Peptides
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Comments |
| DIC/HOBt | OBt ester | Standard | Often insufficient for hindered residues. |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[7] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU. |
| HATU/PyAOP | OAt ester | Very High | Generally the most effective for difficult couplings.[7] |
| COMU | Oxyma ester | Very High | A non-explosive alternative to HOAt-based reagents with comparable reactivity. |
Table 2: Common Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent Cocktail | Composition | Recommended Use |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | For peptides without sensitive residues like Cys, Met, or Trp.[5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[5] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Effective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[13] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize the oxidation of Methionine.[13] |
IV. Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Unnatural Amino Acid
This protocol is recommended when a single coupling of a bulky UAA is incomplete.
-
First Coupling: a. Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min). b. In a separate vessel, pre-activate the sterically hindered Fmoc-UAA (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[7] c. Allow the pre-activation to proceed for 1-5 minutes. d. Add the activated amino acid solution to the resin. e. Allow the coupling reaction to proceed for 45-60 minutes. f. Wash the resin with DMF (3 x 1 min). g. Perform a Kaiser test on a small sample of the resin.
-
Second Coupling (if Kaiser test is positive): a. Repeat steps 1b through 1e with a fresh solution of the activated Fmoc-UAA. b. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min). c. Perform a final Kaiser test to confirm completion.
Protocol 2: Cleavage of a Peptide with Multiple Sensitive Residues using Reagent K
This protocol is suitable for peptides containing sensitive residues such as Trp, Met, Cys, and Tyr.
-
Resin Preparation: a. After the final Fmoc deprotection and any N-terminal modification, wash the peptide-resin thoroughly with DCM (3 x 1 min) and dry it under high vacuum for at least 1 hour.[5]
-
Cleavage Cocktail Preparation: a. In a well-ventilated fume hood, prepare Reagent K fresh: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.[5] b. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried resin. b. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[5] c. In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[5] d. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[5] e. Centrifuge the mixture to pellet the crude peptide. f. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.[5] g. Dry the crude peptide pellet under vacuum.
V. Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Efficiency of Boc-3-(4-Biphenylyl)-D-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of the sterically hindered amino acid, Boc-3-(4-Biphenylyl)-D-alanine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in peptide synthesis?
A1: this compound possesses a bulky biphenyl side chain, which creates significant steric hindrance around the carboxylic acid and amine groups. This bulkiness physically obstructs the approach of coupling reagents and the N-terminal amine of the peptide chain, slowing down the rate of peptide bond formation and often leading to incomplete reactions.
Q2: My standard coupling protocol using DCC or DIC is resulting in low yields. What is the likely cause?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like this compound. Their reactivity is often insufficient to overcome the significant steric barrier presented by the biphenyl group, leading to low coupling efficiency.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically demanding couplings, more potent activating reagents are necessary. The following classes of reagents are recommended:
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form highly reactive activated esters that can overcome significant steric hindrance.[1] HATU is often considered a superior choice for particularly difficult couplings.[2]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective for coupling sterically hindered amino acids.[1]
-
Immonium-type Reagents: COMU, in conjunction with an additive like Oxyma, is another powerful option for challenging couplings.[3]
Q4: What are the benefits of using additives like HOBt or Oxyma?
A4: Additives like 1-Hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial in peptide coupling reactions. They act as catalysts and help to suppress racemization, which can be a concern with sterically hindered amino acids.[1] Oxyma is often preferred over HOBt as it can enhance reactivity and reduce side reactions.[3]
Q5: How can I monitor the completeness of the coupling reaction?
A5: The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the solid support. A negative Kaiser test (beads remain colorless or yellowish) indicates that the coupling reaction is complete. If the beads turn blue, it signifies the presence of unreacted amines, and a second coupling is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides recommended solutions.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low Coupling Yield | Inefficient coupling reagent. | Switch from standard carbodiimides (DCC, DIC) to more potent uronium/aminium (HATU, HBTU) or phosphonium (PyBOP, PyAOP) salt-based reagents. These form more reactive activated esters to overcome steric hindrance.[1] |
| Insufficient reaction time. | Increase the coupling reaction time. For sterically hindered residues, a reaction time of 2-4 hours or even overnight may be necessary to drive the reaction to completion. | |
| Suboptimal solvent choice. | Use a solvent with excellent solvating properties like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP may improve solvation and reduce peptide aggregation. | |
| Peptide aggregation on the solid support. | Incorporate "difficult sequence" protocols, which may involve using higher temperatures (with caution to avoid racemization) or microwave-assisted peptide synthesis (MAPS) to disrupt aggregation and enhance reaction kinetics. | |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance preventing complete reaction. | Perform a "double coupling." After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid. |
| Presence of unreacted amines after double coupling. | "Cap" the unreacted amines using acetic anhydride and a base like N,N-Diisopropylethylamine (DIPEA). This will prevent the formation of deletion sequences in the final peptide. | |
| Racemization | Over-activation of the carboxylic acid. | Reduce the pre-activation time before adding the resin-bound amine. |
| Use of a strong base. | Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA. | |
| Inappropriate coupling reagent/additive combination. | Ensure the use of an additive like Oxyma, which is known to be superior to HOBt in suppressing racemization.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and an additive like Oxyma (3 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the amino acid solution and mix for 1-2 minutes to allow for pre-activation.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, proceed to a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and then with Dichloromethane (DCM) before proceeding to the next step in the synthesis.
Protocol 2: Double Coupling for Difficult Sequences
-
Follow steps 1-6 of Protocol 1.
-
After the initial coupling time, wash the resin with DMF (3 times).
-
Repeat steps 4-6 of Protocol 1 with a fresh batch of activated this compound.
-
Perform a Kaiser test. If the test is still positive, consider capping the unreacted amines.
Visualizations
References
Technical Support Center: Boc Deprotection of 3-(4-Biphenylyl)-D-alanine
Welcome to the technical support center for the troubleshooting of Boc deprotection of 3-(4-Biphenylyl)-D-alanine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for this critical synthetic step.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the Boc deprotection of 3-(4-Biphenylyl)-D-alanine, a sterically hindered amino acid with an electron-rich biphenyl side chain.
Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection of N-Boc-3-(4-biphenylyl)-D-alanine is a frequent issue due to the steric hindrance of the biphenyl group. Here are the likely causes and solutions:
-
Insufficient Acid Strength or Concentration: The standard conditions may not be sufficient for this substrate.
-
Solution: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A 50% (v/v) solution is often more effective than a 20% solution. Alternatively, using 4M HCl in dioxane can be a potent alternative.
-
-
Inadequate Reaction Time or Temperature: The reaction may be too slow at room temperature.
-
Solution: Increase the reaction time and monitor the progress by TLC or LC-MS. If the reaction is still sluggish, a slight increase in temperature (e.g., to 40°C) can be considered, but be mindful of potential side reactions.
-
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent.
-
Solution: Ensure complete dissolution of the N-Boc-3-(4-biphenylyl)-D-alanine in the chosen solvent before adding the acid. If solubility is an issue in DCM, consider alternative solvents like dioxane or a co-solvent system.
-
Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: The primary side reaction is the tert-butylation of the electron-rich biphenyl side chain by the tert-butyl cation generated during deprotection.
-
tert-Butylation: The biphenyl ring is susceptible to electrophilic attack by the tert-butyl cation, leading to the formation of tert-butylated impurities.
-
Solution: Employ scavengers in your deprotection cocktail to trap the tert-butyl cation. Common scavengers for aromatic residues include triisopropylsilane (TIS), triethylsilane (TES), and water. A widely used cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Thioanisole is also an effective scavenger.
-
Q3: I am concerned about racemization of the D-alanine stereocenter. How can I prevent this?
A3: Racemization can occur under harsh acidic conditions, although it is less common for Boc deprotection compared to other methods.
-
Racemization: The acidic α-proton can be abstracted, leading to a loss of stereochemical integrity.
-
Solution: Use the mildest effective deprotection conditions. Monitor the reaction closely and stop it as soon as the starting material is consumed. Using 4M HCl in dioxane at room temperature is often considered milder than neat TFA and may reduce the risk of racemization. Chiral HPLC analysis is recommended to determine the enantiomeric purity of the final product.
-
Q4: Are there milder alternatives to TFA for the deprotection of this sensitive substrate?
A4: Yes, several milder methods can be employed to reduce side reactions and racemization.
-
HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane is a common and effective alternative to TFA. It is generally considered less harsh and can provide the product as a crystalline hydrochloride salt, which can aid in purification.[1][2][3][4]
-
Oxalyl Chloride in Methanol: This method offers a mild and selective deprotection at room temperature.[5]
-
p-Toluenesulfonic Acid (pTSA)-based Deep Eutectic Solvents: This is a greener and efficient alternative for Boc cleavage at room temperature.
Data Presentation
Table 1: Comparison of Common Boc Deprotection Reagents
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) in Dioxane |
| Typical Concentration | 20-50% in DCM, or neat | 4M in 1,4-dioxane |
| Reaction Time | Generally fast (30 min - 2 h) | Can be very rapid (30 min with 4M solution) |
| Product Form | TFA salt (often oily) | HCl salt (often a crystalline solid) |
| Selectivity | Can be less selective | Generally more selective for Nα-Boc groups |
| Key Considerations | Corrosive, requires careful handling. Potential for tert-butylation side reactions. | Dioxane is a hazardous solvent. Preparation of the reagent requires care. |
Table 2: Effectiveness of Scavengers in Preventing tert-Butylation of Aromatic Side Chains
| Scavenger Cocktail | Primary Application | Efficacy in Preventing tert-Butylation |
| TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) | General purpose for peptides with sensitive residues. | High |
| TFA/Thioanisole | Effective for scavenging tert-butyl cations and preventing oxidation of methionine. | High |
| TFA/Phenol | Acts as a decoy for the tert-butyl cation. | Moderate to High |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) with Scavengers
-
Preparation: Dissolve N-Boc-3-(4-biphenylyl)-D-alanine (1.0 equiv) in anhydrous DCM.
-
Reagent Addition: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add the cleavage cocktail to the dissolved starting material.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to precipitate the product as the TFA salt.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Preparation: Dissolve N-Boc-3-(4-biphenylyl)-D-alanine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The deprotected product may precipitate as the hydrochloride salt. Monitor the reaction by TLC or LC-MS.
-
Work-up: If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
Protocol 3: Analytical Monitoring by Chiral HPLC
To assess the enantiomeric purity of the final 3-(4-Biphenylyl)-D-alanine, a chiral HPLC method is recommended.
-
Column: A chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T).
-
Mobile Phase: A typical mobile phase could be a mixture of water, methanol, and a small amount of acid (e.g., formic acid) or buffer. The exact composition will need to be optimized.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Compare the retention times of the sample with authentic standards of the D- and L-enantiomers if available. The percentage of racemization can be calculated from the peak areas of the two enantiomers.
Visualizations
Caption: Troubleshooting workflow for the Boc deprotection of 3-(4-Biphenylyl)-D-alanine.
Caption: Mechanism of acid-catalyzed Boc deprotection and the tert-butylation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of Boc-3-(4-Biphenylyl)-D-alanine in organic solvents
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Boc-3-(4-Biphenylyl)-D-alanine in their experimental workflows. This document provides essential information regarding the solubility of this compound in various organic solvents, troubleshooting guidance for common dissolution issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a derivative of the amino acid D-alanine containing a large, nonpolar biphenyl group and a tert-butoxycarbonyl (Boc) protecting group.[1] Due to its significant hydrophobic character, this compound is generally expected to have low solubility in polar solvents and higher solubility in nonpolar organic solvents. It is sparingly soluble in alcohols and typically requires more potent solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), or Dimethyl sulfoxide (DMSO) for complete dissolution, particularly at higher concentrations.
Q2: Why is my this compound not dissolving in my chosen solvent?
A2: Several factors can contribute to the poor solubility of this compound. The primary reason is the compound's chemical structure, specifically the large, non-polar biphenyl side chain which limits its interaction with polar solvents.[2] Other factors can include the purity of the compound, the specific batch, ambient temperature, and the presence of any moisture in the solvent.
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Gentle warming can be an effective method to increase the solubility of many organic compounds, including Boc-protected amino acids. However, this should be approached with caution as excessive heat can lead to the degradation of the compound. It is advisable to conduct a small-scale test to determine the optimal temperature that improves solubility without compromising the integrity of the material.
Q4: Will sonication help in dissolving this compound?
A4: Yes, sonication is a commonly used technique to aid in the dissolution of sparingly soluble compounds. The high-frequency sound waves can help to break down agglomerates of the solid material and enhance the interaction between the solute and the solvent.
Q5: Are there any recommended solvent mixtures for dissolving this compound?
A5: For particularly challenging solubility issues, a co-solvent system can be effective. A mixture of solvents with varying polarities can often provide a better solvation environment than a single solvent. For instance, a combination of DCM and DMF or the addition of a small amount of DMSO to another organic solvent can significantly improve solubility.
Data Presentation
Illustrative Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is illustrative and based on the general solubility trends of Boc-protected amino acids with large, hydrophobic side chains. Actual solubility may vary depending on the specific experimental conditions, purity of the solute and solvent, and temperature.
| Solvent | Chemical Formula | Qualitative Solubility | Estimated Solubility Range (mg/mL) at 25°C |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | 50 - 100 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Highly Soluble | > 100 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Soluble | 50 - 100 |
| Dichloromethane (DCM) | CH₂Cl₂ | Moderately Soluble | 20 - 50 |
| Tetrahydrofuran (THF) | C₄H₈O | Sparingly Soluble | 10 - 20 |
| Ethyl Acetate | C₄H₈O₂ | Sparingly Soluble | 5 - 15 |
| Methanol | CH₃OH | Poorly Soluble | < 5 |
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues encountered during your experiments with this compound.
References
Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the racemization of D-amino acids during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a chiral amino acid, such as a D-amino acid, loses its stereochemical integrity and converts into a mixture of both D- and L-enantiomers.[1] During peptide synthesis, this leads to the incorporation of the incorrect L-amino acid into the peptide chain, resulting in diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.[1][2]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization during peptide synthesis primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[3] The activated carboxyl group of the N-protected amino acid undergoes intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either side, leading to a mixture of the desired peptide and its diastereomer.[1]
-
Direct Enolization (Direct α-Abstraction): This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][4] Subsequent protonation of this enolate can also occur from either face, resulting in racemization. This pathway is more significant under strongly basic conditions.[1]
Q3: Which amino acids are most susceptible to racemization?
A3: Cysteine (Cys) and Histidine (His) are particularly prone to racemization during peptide coupling.[5][6] Other amino acids that can be susceptible, especially under non-optimized conditions, include Serine (Ser) and Phenylalanine (Phe).[5]
Q4: How does the choice of coupling reagent affect racemization?
A4: The coupling reagent plays a critical role in the extent of racemization. Carbodiimide reagents like DCC and DIC can cause significant racemization when used alone.[7] Uronium/aminium salt-based reagents such as HBTU and TBTU are very efficient but can still lead to racemization.[2][7] Reagents like HATU, which is the aza-derivative of HBTU, and COMU, a third-generation uronium reagent, generally exhibit lower levels of racemization due to faster coupling rates that outcompete the racemization pathway.[2][8]
Q5: What is the role of additives in suppressing racemization?
A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for minimizing racemization, especially when using carbodiimide coupling reagents.[7][9] These additives react with the activated amino acid to form active esters that are more stable and less prone to racemization than the intermediates formed by coupling reagents alone.[9] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[9][10]
Q6: How does the choice of base influence racemization?
A6: The base used during the coupling reaction can significantly impact racemization. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of proton abstraction from the α-carbon, leading to higher levels of racemization.[1][11] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are often preferred as they are less likely to promote racemization.[1][11]
Troubleshooting Guide
Problem: High levels of diastereomeric impurities detected in the final peptide product.
This guide provides a step-by-step approach to troubleshoot and minimize racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
Certain coupling reagents are more prone to causing racemization.
-
Solution:
Step 2: Assess the Base Used in the Coupling Reaction
The strength and steric hindrance of the base are critical factors.
-
Solution:
-
If using a strong, non-hindered base like DIPEA, consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[11]
-
Carefully control the stoichiometry of the base; use the minimum amount necessary to facilitate the reaction.
-
Step 3: Optimize Reaction Conditions
Temperature and pre-activation time can influence the extent of racemization.
-
Solution:
Step 4: For Cysteine and Histidine Residues
These amino acids require special attention to prevent racemization.
-
Solution:
-
For Histidine, ensure the imidazole nitrogen is appropriately protected (e.g., with a Trityl group).[12]
-
For Cysteine, consider using a more hindered base like 2,4,6-collidine.[13] In some cases, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization during segment coupling.[6]
-
Data Presentation
Table 1: Comparison of Racemization Levels with Different Coupling Reagents
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference(s) |
| HBTU | 1.5 - 5.0% | [2] |
| HATU | 0.5 - 2.0% | [2][8] |
| HCTU | 1.0 - 4.0% | [2] |
| TBTU | 2.0 - 6.0% | [2] |
| PyBOP | 1.0 - 3.5% | [2] |
| COMU | < 1.0% | [2] |
| DIC/HOBt | 0.5 - 2.5% | [2] |
| DCC | 10 - 30% | [8] |
Note: The exact percentage of racemization can vary depending on the specific amino acids, peptide sequence, and experimental conditions.
Table 2: Influence of Base on Racemization of Phenylglycine
| Base | % Correct Diastereomer |
| DIPEA | Not specified, used as baseline |
| NMM | Lower than DIPEA |
| 2,4,6-trimethylpyridine (TMP) | 93% |
| 2,6-dimethylpyridine (DMP) | High, comparable to TMP |
Data adapted from a study on Phenylglycine racemization and indicates the effectiveness of sterically hindered bases in preserving stereochemical integrity.[11]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle to Minimize Racemization
This protocol outlines a standard procedure for a single coupling cycle in Fmoc-based SPPS.
-
Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the N-terminal Fmoc protecting group.
-
Drain the reaction vessel and repeat the treatment with fresh deprotection solution for another 15-20 minutes.
-
-
Washing:
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the Nα-Fmoc-protected D-amino acid in DMF.
-
Add 3-5 equivalents of a racemization-suppressing additive (e.g., HOAt or OxymaPure).
-
Add 3-5 equivalents of a suitable coupling reagent (e.g., DIC or HATU).
-
Add 6-10 equivalents of a sterically hindered base (e.g., NMM or 2,4,6-collidine).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sensitive amino acids, the reaction can be performed at 0°C for a longer duration.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Monitoring:
-
Perform a Kaiser test or other suitable colorimetric test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.
-
Protocol 2: Analysis of Racemization using Marfey's Method
This protocol describes a general procedure for determining the enantiomeric purity of the amino acids in a synthesized peptide after acid hydrolysis.
-
Acid Hydrolysis:
-
Place the peptide sample (approx. 0.1-0.5 mg) in a hydrolysis tube.
-
Add 200-500 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl to dryness.
-
-
Derivatization:
-
Dissolve the amino acid hydrolysate in 100 µL of water.
-
Add 20 µL of 1 M sodium bicarbonate (NaHCO₃).
-
Add 40 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) in acetone.
-
Incubate the mixture at 40°C for 1 hour.[4]
-
Neutralize the reaction by adding 20 µL of 1 M HCl.[4]
-
-
HPLC Analysis:
-
Dilute the derivatized sample with a suitable solvent (e.g., acetonitrile/water).
-
Inject an appropriate volume onto a C18 reversed-phase HPLC column.
-
Elute the diastereomeric derivatives using a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).
-
Monitor the elution at 340 nm.
-
The L-D and D-D diastereomers will have different retention times, allowing for their separation and quantification. The percentage of the D-amino acid that has racemized to the L-form can be calculated from the peak areas of the corresponding diastereomers.
-
Visualizations
Caption: Mechanisms of D-amino acid racemization during peptide synthesis.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Topic: Incomplete coupling of Boc-3-(4-Biphenylyl)-D-alanine in SPPS
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the incorporation of the sterically hindered amino acid this compound during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
Incomplete coupling of this compound is most commonly attributed to:
-
Steric Hindrance: The bulky biphenyl side chain of the amino acid physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is a common issue with non-proteinogenic amino acids possessing large side groups.
-
Secondary Structure Formation: The growing peptide chain, particularly if it contains hydrophobic residues, can fold into secondary structures like beta-sheets on the resin. This aggregation can mask the N-terminal amine, making it inaccessible for coupling.
-
Suboptimal Coupling Conditions: Standard coupling protocols may not be sufficiently robust for such a sterically demanding amino acid. Factors like the choice of coupling reagent, reaction time, and temperature play a critical role.
Q2: How can I detect incomplete coupling of this compound?
The most common method for monitoring coupling efficiency in real-time is the qualitative ninhydrin (Kaiser) test.
-
Positive Test (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying incomplete coupling.
-
Negative Test (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.
For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and the resulting peptide analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify deletion sequences.
Q3: Can I use standard automated coupling protocols for this compound?
While some success might be achieved, standard automated protocols often result in low coupling yields for this amino acid. Manual coupling is frequently recommended to allow for optimized conditions, such as longer reaction times and the use of more potent coupling reagents.[1]
Troubleshooting Guide
If you have detected an incomplete coupling of this compound, follow these troubleshooting steps:
1. Immediate Action: Double Coupling
The first and most straightforward step is to perform a second coupling (double coupling) immediately after the first one fails. This involves repeating the coupling step with fresh reagents to drive the reaction to completion.
2. Optimize Coupling Reagents
If double coupling is insufficient, consider switching to a more powerful coupling reagent. Standard carbodiimide reagents like DCC or DIC may not be effective. Onium salt-based reagents are generally the preferred choice for sterically hindered amino acids.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Key Advantages | Key Disadvantages |
| DCC/DIC | Carbodiimide | Cost-effective. | Often inefficient for hindered couplings; DCC produces an insoluble urea byproduct.[2] |
| HBTU/TBTU | Aminium/Uronium | Highly efficient with fast reaction times. | Byproducts can be difficult to remove. |
| HATU | Aminium/Uronium | More reactive than HBTU, excellent for difficult couplings with reduced risk of racemization. | Higher cost. |
| PyBOP | Phosphonium | Efficient and rapid coupling; byproducts are generally less hazardous than those from BOP.[2] | --- |
| COMU | Aminium/Uronium | Highly efficient and safer than benzotriazole-based reagents.[2] | --- |
3. Adjust Reaction Conditions
-
Increase Reaction Time: For sterically hindered residues, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.
-
Elevate Temperature: Gently increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for disrupting peptide aggregation due to its superior solvating properties.
4. Capping
If recoupling and optimized conditions still result in a positive ninhydrin test, the unreacted amines should be "capped" by acetylation. This prevents the formation of deletion peptides, which can be difficult to separate from the target peptide during purification. A common capping solution is a mixture of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF.
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
-
First Coupling:
-
Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Take a small sample of resin beads and perform a ninhydrin test.
-
-
Second Coupling (if ninhydrin test is positive):
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 x 1 min).
-
Repeat the coupling procedure with a fresh solution of activated this compound as described in step 1.
-
After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a final ninhydrin test to confirm completion.
-
Protocol 2: Capping of Unreacted Amines
-
Following an incomplete coupling and subsequent washing with DMF, prepare the capping solution: Acetic Anhydride/DIPEA/DMF (e.g., in a 1:1:3 ratio).
-
Add the capping solution to the resin, ensuring the beads are fully submerged.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a ninhydrin test to confirm that all primary amines have been capped (the test should be negative).
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
Technical Support Center: Purification of Peptides with Bulky Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing bulky and hydrophobic amino acids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of peptides rich in bulky amino acids.
Problem 1: Poor Peptide Solubility in Aqueous Buffers
Q: My peptide, which contains several bulky/hydrophobic residues (e.g., Val, Leu, Phe, Trp), is insoluble in standard aqueous buffers for RP-HPLC. How can I dissolve it for purification?
A: Poor solubility is a frequent challenge with hydrophobic peptides.[1] The high proportion of non-polar amino acids leads to limited interaction with aqueous solutions. Here are several strategies to improve solubility:
-
Initial Solubility Testing: Always begin by testing the solubility of a small amount of your peptide to avoid wasting the entire batch.[1][2]
-
pH Adjustment: The net charge of a peptide influences its solubility.
-
For peptides with a net positive charge (containing basic residues like Lys, Arg, His), try dissolving in an acidic solution (e.g., 10% acetic acid).[3]
-
For peptides with a net negative charge (containing acidic residues like Asp, Glu), attempt dissolution in a basic solution (e.g., 1% ammonium hydroxide).[3]
-
Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is neutral.
-
-
Organic Solvents: For highly hydrophobic peptides, organic solvents are often necessary.[2]
-
Start by dissolving the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][4]
-
Gradually add your aqueous buffer to the peptide-organic solvent mixture to reach the desired concentration.[2] If the peptide precipitates, you may need to increase the proportion of the organic solvent.
-
-
Physical Methods:
Problem 2: Peptide Aggregation Leading to Low Yield and Poor Peak Shape in RP-HPLC
Q: I'm observing peak tailing, broad peaks, or even complete loss of my peptide on the RP-HPLC column. I suspect aggregation. What can I do?
A: Aggregation is a common issue for peptides with bulky amino acids, driven by hydrophobic interactions and hydrogen bonding.[6] This can lead to poor chromatographic performance and low recovery.[7]
-
Disrupting Hydrogen Bonds during Synthesis: Certain strategies during solid-phase peptide synthesis (SPPS) can mitigate aggregation post-synthesis. These include the incorporation of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[6]
-
Using Chaotropic Agents: Adding chaotropic salts like guanidinium chloride or urea to the sample solvent can disrupt peptide aggregates before injection. However, ensure compatibility with your HPLC system and column.
-
Solvent Choice: As with solubility issues, dissolving the peptide in a small amount of DMSO or DMF prior to dilution with the mobile phase can prevent aggregation.[4]
-
HPLC Condition Optimization:
-
Column Choice: For very hydrophobic peptides, a standard C18 column might be too retentive. Consider switching to a less hydrophobic stationary phase like C8, C4, or Phenyl.[4][7]
-
Organic Modifier: While acetonitrile is common, methanol has lower eluting power and can sometimes improve separation for hydrophobic peptides.[8] Adding a stronger solvent like isopropanol to the mobile phase can also be effective.[9]
-
Temperature: Increasing the column temperature (e.g., to 40-60°C) can reduce viscosity and disrupt aggregation, often leading to sharper peaks.[10]
-
Experimental Protocol: General RP-HPLC Method Optimization for Hydrophobic Peptides
-
Column Selection:
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.[11]
-
Organic Phase (B): 0.1% TFA in HPLC-grade acetonitrile.[11]
-
For LC-MS applications, consider 0.1% formic acid as it is more volatile, though it may provide less sharp peaks than TFA.[12][13]
-
-
Gradient Elution:
-
Start with a shallow gradient to effectively separate impurities. A typical starting point is a 1% per minute increase in the organic phase (B).[14]
-
Begin at a low percentage of organic phase (e.g., 5% B) to ensure the peptide binds to the column.
-
Run a broad scouting gradient (e.g., 5-95% B over 30-60 minutes) to determine the approximate elution time of your peptide.
-
Optimize the gradient around the elution point of the target peptide for better resolution.[4]
-
-
Sample Preparation:
-
Dissolve the peptide in a suitable solvent (see Problem 1). If using a strong organic solvent like DMSO, ensure the injection volume is small to avoid solvent effects on peak shape.[4]
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC performance.
Frequently Asked Questions (FAQs)
Q1: Besides RP-HPLC, what other chromatographic techniques can be used for purifying peptides with bulky amino acids?
A1: While RP-HPLC is the most common method, other techniques can be effective, especially as part of a multi-step purification strategy.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It is useful for peptides that have a significant number of charged residues. Cation exchange is used for positively charged (basic) peptides, and anion exchange is for negatively charged (acidic) peptides.[15] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[16]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[17][18] It is particularly useful for removing small molecule impurities or separating peptide aggregates from the monomeric form.[17] It is generally not a high-resolution technique for separating peptides of similar sizes.[19]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar peptides that have poor retention in reversed-phase chromatography, though it is less common for hydrophobic peptides.[20]
Q2: How does the choice of ion-pairing agent (e.g., TFA vs. formic acid) affect the purification?
A2: The ion-pairing agent is crucial for achieving sharp peaks in RP-HPLC by neutralizing the charges on the peptide.
| Ion-Pairing Agent | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | Strong ion-pairing agent, results in excellent peak shape and resolution.[12] | Suppresses ionization in mass spectrometry (MS), making it less ideal for LC-MS.[13][21] Can be difficult to remove completely from the final product. |
| Formic Acid (FA) | Volatile and compatible with MS detection.[12] | Weaker ion-pairing agent, may result in broader peaks and lower resolution compared to TFA.[12][21] |
Q3: My peptide seems to be irreversibly binding to the C18 column. What is happening and how can I recover my peptide?
A3: Highly hydrophobic peptides can bind so strongly to the C18 stationary phase that they do not elute under standard gradient conditions, a phenomenon known as irreversible binding.[7] This can also be a result of on-column aggregation.[7]
-
To prevent this:
-
To recover the peptide from the column:
-
Wash the column with a very high concentration of organic solvent (e.g., 100% acetonitrile or isopropanol).
-
In some cases, flushing the column with DMSO may help, but check for column compatibility first.[4]
-
Q4: Can I use a combination of purification techniques for very impure samples?
A4: Yes, a multi-step or multi-modal purification strategy is often necessary for complex crude peptide mixtures.[22][23] A common approach is to use an initial capture step with ion-exchange chromatography to separate based on charge, followed by a polishing step with RP-HPLC to separate based on hydrophobicity.[23] This can yield a product of very high purity.
Workflow for a Two-Step Purification Process
Caption: A typical two-step peptide purification workflow.
References
- 1. jpt.com [jpt.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 8. reddit.com [reddit.com]
- 9. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. blob.phenomenex.com [blob.phenomenex.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. waters.com [waters.com]
- 19. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gilson.com [gilson.com]
- 23. downstreamcolumn.com [downstreamcolumn.com]
Technical Support Center: Managing Aggregation in Peptides with Biphenylalanine Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing biphenylalanine (Bip) residues. These peptides often exhibit a high propensity for aggregation due to the increased hydrophobicity and π-π stacking interactions of the biphenyl side chain, leading to challenges in synthesis, purification, and experimental use.
Troubleshooting Guides
Issue 1: My biphenylalanine-containing peptide won't dissolve in aqueous buffers.
-
Question: What is the first step to solubilize my Bip-peptide?
-
Answer: Due to the highly hydrophobic nature of the biphenylalanine residue, aqueous buffers are often insufficient for initial solubilization.[1][2] The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent.
-
Recommended Solvents:
Start by adding a small volume of the chosen organic solvent to your lyophilized peptide. Once fully dissolved, you can slowly add your aqueous buffer of choice to the desired final concentration.[2][3] If the peptide begins to precipitate upon addition of the aqueous buffer, you have likely exceeded its solubility limit in that mixed solvent system.
-
Issue 2: My peptide aggregates during solid-phase peptide synthesis (SPPS).
-
Question: I'm observing poor swelling of the resin and incomplete coupling reactions. What can I do?
-
Answer: Aggregation on the resin during SPPS is a common issue with hydrophobic peptides, and the presence of biphenylalanine can exacerbate this.[4] Several strategies can be employed to disrupt the intermolecular hydrogen bonding that causes this aggregation:
-
Change the Solvent System: Switching from the standard DMF to N-methylpyrrolidone (NMP) or adding DMSO to the solvent can help to disrupt aggregation.
-
Incorporate Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can interfere with hydrogen bond formation.
-
Use Structure-Disrupting Amino Acid Derivatives: If the sequence allows, strategically placing a pseudoproline or a Dmb-protected amino acid every six to seven residues can break up the secondary structures that lead to aggregation.
-
Microwave-Assisted Synthesis: The use of microwave energy can increase the efficiency of coupling reactions for difficult sequences by providing localized heating and disrupting aggregation.
-
Issue 3: My purified peptide is forming a gel or precipitating out of solution over time.
-
Question: How can I prevent my dissolved Bip-peptide from aggregating during storage or in my experiment?
-
Answer: The stability of a dissolved peptide is influenced by factors such as pH, temperature, and concentration.
-
pH Adjustment: Peptides are least soluble at their isoelectric point (pI). Adjusting the pH of the solution to be at least one to two units away from the pI will increase the net charge of the peptide, improving its solubility.[1] For basic peptides, use a slightly acidic buffer, and for acidic peptides, a slightly basic buffer is recommended.[2]
-
Temperature Control: For short-term storage, keep the peptide solution at 4°C. For long-term storage, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to minimize freeze-thaw cycles which can promote aggregation.
-
Lowering Concentration: If possible, working with lower concentrations of the peptide can reduce the likelihood of intermolecular interactions and aggregation.
-
Add Excipients: In some cases, the addition of stabilizing excipients such as sugars (e.g., trehalose) or surfactants (e.g., polysorbate 80) may be necessary, particularly for formulation development.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing biphenylalanine so prone to aggregation? A1: Biphenylalanine possesses a large, planar aromatic side chain which significantly increases its hydrophobicity compared to phenylalanine.[6][7] This promotes strong intermolecular π-π stacking interactions between the biphenyl rings of adjacent peptide molecules. These interactions, combined with hydrophobic forces, drive the self-assembly of the peptides into ordered aggregates, such as β-sheets and amyloid-like fibrils.[7][8]
Q2: How can I determine the isoelectric point (pI) of my peptide? A2: The pI can be estimated by examining the amino acid sequence. Assign a value of +1 to each basic residue (K, R, H) and the N-terminus, and a value of -1 to each acidic residue (D, E) and the C-terminus. The pI is the pH at which the net charge is zero. Several online tools are also available for a more accurate calculation.[1]
Q3: What analytical techniques can I use to monitor the aggregation of my biphenylalanine peptide? A3: Several techniques can be used to detect and quantify peptide aggregation:[8][9][10]
-
Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the formation of amyloid-like fibrils. ThT dye binds to β-sheet structures and exhibits enhanced fluorescence.[8][11]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of soluble oligomers and larger aggregates.[12]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to quantify the amount of monomeric peptide versus aggregated species.
-
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): These imaging techniques can be used to visualize the morphology of the peptide aggregates.[8]
Q4: Can I use sonication to help dissolve my peptide? A4: Yes, sonication can be a useful technique to aid in the dissolution of peptides by breaking up small particles and facilitating solvent interaction.[2][3] However, it should be used cautiously as prolonged or high-energy sonication can potentially damage the peptide. A brief sonication in a water bath is generally recommended.[3]
Data Presentation
Table 1: Recommended Solvents for Biphenylalanine-Containing Peptides Based on Charge
| Peptide Type | Net Charge | Primary Solvent Recommendation | Secondary Solvent Options | Notes |
| Acidic | Negative | 10% Ammonium Bicarbonate in water | 0.1 M NH4OH | Adjust pH to be > pI.[2] |
| Basic | Positive | 10-25% Acetic Acid in water | 0.1% TFA in water | Adjust pH to be < pI.[1] |
| Neutral/Hydrophobic | Zero | Minimal DMSO, DMF, or ACN | Isopropanol, Methanol | Dilute slowly with aqueous buffer.[2][3] |
Table 2: Typical Results from Aggregation Analysis Techniques
| Technique | Parameter Measured | Indication of Aggregation |
| Thioflavin T (ThT) Assay | Fluorescence Intensity | Increase in fluorescence over time indicates fibril formation.[11] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | Appearance of larger particle sizes over time.[12] |
| Size Exclusion Chromatography (SEC) | Elution Volume | Decrease in elution volume (appearance of earlier peaks) indicates the presence of oligomers/aggregates. |
| Circular Dichroism (CD) Spectroscopy | Molar Ellipticity | A shift towards a minimum around 218 nm is indicative of β-sheet formation. |
Experimental Protocols
Protocol 1: General Solubilization of a Biphenylalanine-Containing Peptide
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.[3]
-
Solvent Selection: Based on the peptide's charge (see Table 1), select an appropriate initial solvent. For neutral or highly hydrophobic peptides, start with a minimal volume of 100% DMSO.[3]
-
Initial Dissolution: Add the selected solvent to the vial. Vortex gently or sonicate briefly in a water bath until the peptide is fully dissolved.[2][3]
-
Dilution: While gently vortexing, slowly add the desired aqueous buffer dropwise to the concentrated peptide solution to reach the final concentration.[3]
-
Final Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded.[3]
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation
-
Reagent Preparation:
-
Prepare a stock solution of the biphenylalanine-containing peptide in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and store protected from light.
-
Prepare the assay buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Assay Setup (in a 96-well black, clear-bottom plate):
-
Dilute the peptide stock solution into the assay buffer to the desired final concentration. To disaggregate any pre-formed oligomers, some protocols recommend a pre-treatment step involving dissolution in hexafluoroisopropanol (HFIP), evaporation of the solvent, and then resuspension in the assay buffer.[12]
-
Add the ThT stock solution to the peptide solution to a final concentration of 10-20 µM.[12]
-
Include control wells: buffer with ThT only (for background fluorescence) and a known aggregating peptide as a positive control, if available.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates aggregation.[11]
-
Visualizations
Caption: Aggregation pathway of biphenylalanine-containing peptides.
Caption: Decision workflow for solubilizing Bip-peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. xtalks.com [xtalks.com]
- 5. mdpi.com [mdpi.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Compatibility and Use of Boc-3-(4-Biphenylyl)-D-alanine in Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Boc-3-(4-Biphenylyl)-D-alanine (Boc-D-Bip-OH) into peptide sequences using various solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in SPPS?
A1: The primary challenge associated with Boc-D-Bip-OH is the significant steric hindrance posed by the bulky biphenylyl side chain. This can lead to:
-
Lower coupling efficiency: The bulky nature of the amino acid can make it difficult to achieve complete coupling to the growing peptide chain, potentially leading to deletion sequences.
-
Increased aggregation: The aromatic biphenyl groups can promote intermolecular π-stacking, leading to peptide aggregation on the resin and poor solvation.[1][2] This can further hinder coupling and deprotection steps.
-
Slower reaction kinetics: Both coupling and deprotection steps may require longer reaction times compared to less sterically hindered amino acids.
Q2: Which coupling reagents are recommended for Boc-D-Bip-OH?
A2: Due to the steric hindrance, standard carbodiimide reagents like DCC or DIC alone are often insufficient. More potent activating agents are highly recommended. The order of reactivity is generally considered to be HATU > HBTU > PyBOP > DIC/HOBt.[3][4] For difficult couplings involving Boc-D-Bip-OH, HATU or HBTU are the preferred choices to maximize coupling efficiency and minimize side reactions.[4]
Q3: Is double coupling necessary for Boc-D-Bip-OH?
A3: Double coupling is a highly recommended strategy to ensure the complete incorporation of this sterically hindered amino acid.[5] After the initial coupling reaction, a second coupling with a fresh solution of activated Boc-D-Bip-OH can significantly improve the yield and purity of the final peptide.[5]
Q4: How does the choice of resin affect the synthesis of peptides containing 3-(4-Biphenylyl)-D-alanine?
A4: The choice of resin is critical and depends on the desired C-terminus of the peptide (acid or amide) and the overall synthesis strategy.
-
Merrifield and Wang resins are used for synthesizing peptides with a C-terminal carboxylic acid.[6] Wang resin is generally preferred due to its milder cleavage conditions compared to the harsh HF treatment required for Merrifield resin.
-
Rink Amide resin is the standard choice for synthesizing peptide amides.[7]
-
2-Chlorotrityl chloride (2-CTC) resin is highly versatile. It allows for the synthesis of protected peptide fragments under very mild cleavage conditions, which is beneficial for convergent peptide synthesis.[] Its bulky linker can also help to reduce diketopiperazine formation.
Q5: What are the signs of peptide aggregation during synthesis, and how can it be mitigated?
A5: Signs of aggregation include shrinking of the resin beads, a "gummy" appearance of the resin, and a positive Kaiser test after prolonged coupling times. To mitigate aggregation when synthesizing peptides with Boc-D-Bip-OH:
-
Use a lower loading resin (0.3-0.5 mmol/g).[6]
-
Incorporate chaotropic salts, such as LiCl, in the coupling and deprotection solutions.
-
Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[9]
-
Consider the use of a temporary hexaarginine tag to improve solvation.[10]
Resin Compatibility and Performance: A Comparative Overview
While direct experimental data for the coupling efficiency of this compound on various resins is not extensively published, the following table provides expected performance characteristics based on the properties of this sterically hindered amino acid and the nature of the different resins.
| Resin Type | Typical Loading Capacity (mmol/g) | Expected Loading Efficiency for Boc-D-Bip-OH | Expected Repetitive Coupling Efficiency for Boc-D-Bip-OH | Key Advantages | Key Disadvantages |
| Merrifield | 0.5 - 1.2 | Moderate | Moderate to Low | High mechanical stability, cost-effective. | Requires harsh HF cleavage, which can damage sensitive peptides. |
| Wang | 0.3 - 0.8 | Moderate to High | Moderate | Milder cleavage with TFA, widely used for peptide acids.[6] | Ester linkage is susceptible to premature cleavage with repeated acid treatments. |
| Rink Amide | 0.3 - 0.8 | Moderate to High | Moderate | Standard for peptide amides, relatively mild cleavage.[7] | Linker decomposition during TFA cleavage can lead to side reactions.[7] |
| 2-Chlorotrityl Chloride | 1.0 - 1.6 | High | Moderate to High | Very mild cleavage preserves side-chain protecting groups, suppresses racemization and diketopiperazine formation.[][11] | Highly sensitive to moisture, requiring careful handling. |
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol is recommended for achieving high loading of the sterically hindered Boc-D-Bip-OH while minimizing side reactions.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound (Boc-D-Bip-OH)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), anhydrous (if needed for solubility)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM (10-15 mL per gram of resin) for at least 30 minutes in a reaction vessel with gentle agitation.
-
Amino Acid Preparation: In a separate flask, dissolve Boc-D-Bip-OH (1.5 to 2.0 equivalents relative to the resin's theoretical loading) in a minimal amount of anhydrous DCM. If solubility is an issue, a small amount of anhydrous DMF can be added.
-
Loading Reaction: Add the amino acid solution to the swollen resin. Add DIPEA (3.0 to 4.0 equivalents relative to the amino acid) to the reaction mixture.
-
Agitation: Agitate the mixture at room temperature for 2 to 4 hours. For this bulky amino acid, extending the reaction time to overnight may be beneficial.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL per gram of resin) and continue to agitate for 30 minutes.
-
Washing: Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and finally with methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the substitution level of the resin by Fmoc quantification after coupling the next Fmoc-protected amino acid.
Caption: Workflow for loading Boc-D-Bip-OH onto 2-CTC resin.
Protocol 2: Double Coupling of this compound during SPPS
This protocol is a general procedure for ensuring the complete incorporation of Boc-D-Bip-OH at any position within the peptide sequence.
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
This compound (Boc-D-Bip-OH)
-
HATU or HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
First Coupling:
-
In a separate vessel, dissolve Boc-D-Bip-OH (3 equivalents relative to resin loading) and HATU or HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete or near-complete coupling. Even with a negative result, a second coupling is recommended for this bulky residue.
-
Second Coupling:
-
Drain the reaction vessel.
-
Wash the resin with DMF (3x).
-
Repeat the coupling procedure (Step 1) with a fresh solution of activated Boc-D-Bip-OH.
-
-
Washing: After the second coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).
Caption: Double coupling workflow for Boc-D-Bip-OH.
Protocol 3: Cleavage of Peptides Containing 3-(4-Biphenylyl)-D-alanine
The choice of cleavage cocktail depends on the resin and the presence of other sensitive amino acids in the peptide sequence.
Standard Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure for Cleavage from Wang or Rink Amide Resin:
-
Resin Preparation: Wash the dried peptide-resin with DCM (3x).
-
Cleavage: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase HPLC.[12][13]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the incorporation of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient activation of Boc-D-Bip-OH. 2. Steric hindrance preventing access to the N-terminal amine. 3. Peptide aggregation on the resin. | 1. Switch to a more potent coupling reagent (e.g., from HBTU to HATU). 2. Perform a double coupling.[5] 3. Increase the excess of amino acid and coupling reagents (e.g., to 4-5 equivalents). 4. Extend the coupling time (e.g., to 4 hours or overnight). 5. Add a chaotropic salt (e.g., 0.5 M LiCl) to the coupling reaction. |
| Low Final Yield / Presence of Deletion Sequence | 1. Incomplete coupling at the Boc-D-Bip-OH position. 2. Premature peptide cleavage from the resin during repeated deprotection steps. | 1. Implement the double coupling protocol for Boc-D-Bip-OH. 2. Use a more acid-stable resin if synthesizing a long peptide (e.g., a PAM resin instead of a standard Merrifield resin for Boc-SPPS). |
| Poor Solubility of the Crude Peptide | 1. The hydrophobic nature of the biphenyl group. 2. Aggregation of the cleaved peptide. | 1. Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMF or DMSO before diluting with the initial HPLC mobile phase.[14] 2. Use a less retentive HPLC column (e.g., C8 or C4) for purification.[14] |
| Aggregation of Resin Beads | 1. Intermolecular π-stacking of the biphenyl side chains.[1][2] 2. High loading of the resin. | 1. Use a lower-loaded resin (0.3-0.5 mmol/g).[6] 2. Switch to a more polar solvent system (e.g., NMP).[9] 3. Perform the synthesis at an elevated temperature (40-50 °C) to disrupt secondary structures. |
Caption: Troubleshooting logic for Boc-D-Bip-OH coupling.
References
- 1. Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state packing dictates the unexpected solubility of aromatic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. apexbt.com [apexbt.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 12. peptide.com [peptide.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of Peptides Featuring Boc-3-(4-Biphenylyl)-D-alanine
The incorporation of non-natural amino acids like Boc-3-(4-Biphenylyl)-D-alanine is a common strategy to enhance the therapeutic properties of peptides, such as receptor affinity and in vivo stability. However, the biphenyl moiety and the tert-butyloxycarbonyl (Boc) protecting group introduce significant hydrophobicity, posing a unique challenge for purification and purity analysis. Reversed-Phase HPLC (RP-HPLC) is the industry standard for assessing the purity of such synthetic peptides, separating the target peptide from impurities based on differences in their hydrophobicity.[1]
The Gold Standard: Reversed-Phase HPLC Analysis
RP-HPLC is a powerful and versatile technique for the separation and quantification of peptide impurities that may arise during synthesis, such as truncated sequences, deletion sequences, or incompletely deprotected products.[2] The separation is achieved by the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC for Peptides with this compound
This protocol provides a robust starting point for developing a specific HPLC method for a peptide containing the highly hydrophobic this compound residue.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to ensure complete dissolution, as peptides with bulky hydrophobic groups can be difficult to dissolve in aqueous solutions.[3]
-
Dilute the sample to a final concentration of 0.5-1.0 mg/mL with the initial mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[3]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size) is a good initial choice. For highly hydrophobic peptides, a C8 or a phenyl-hexyl column might also be considered to modulate retention.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic amino acids like Trp or Tyr are present).[4]
-
Column Temperature: 30-40°C. Elevated temperatures can help improve peak shape for hydrophobic peptides by reducing viscosity and preventing aggregation.[3]
-
Injection Volume: 10-20 µL.
3. Gradient Elution: A shallow gradient is often necessary to achieve optimal separation of closely eluting impurities from the main peptide peak.[5]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 5.0 | 95.0 | 5.0 |
| 45.0 | 5.0 | 95.0 |
| 50.0 | 5.0 | 95.0 |
| 51.0 | 95.0 | 5.0 |
| 60.0 | 95.0 | 5.0 |
4. Data Analysis:
-
The purity of the peptide is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Expected Performance and Impurities
The inclusion of this compound will significantly increase the peptide's retention time on an RP-HPLC column compared to a similar peptide without this modification.[3] Common impurities to expect include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that are shorter than the full-length product.
-
Incomplete deprotection: Peptides still carrying protecting groups from the synthesis. The loss of the Boc group (-100 Da) is a common impurity.[3]
-
Diastereomers: If racemization occurs during synthesis.
Table 1: Representative HPLC Performance Parameters for a Hydrophobic Peptide
| Parameter | Typical Value/Range | Notes |
| Retention Time (Main Peak) | 20 - 35 min | Highly dependent on the specific peptide sequence and gradient. |
| Resolution (Main Peak vs. Closest Impurity) | > 1.5 | A resolution of 1.5 indicates baseline separation. |
| Peak Tailing Factor | 0.9 - 1.2 | Values outside this range may indicate secondary interactions with the column or sample aggregation. |
| Limit of Detection (LOD) | ~0.05% | Varies with the peptide and HPLC system. |
| Limit of Quantification (LOQ) | ~0.1% | The lowest concentration that can be reliably quantified. |
Comparative Analysis of Alternative Techniques
While HPLC is the workhorse for peptide purity analysis, other techniques offer distinct advantages and can provide complementary information.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte. It is a high-resolution technique that consumes very small amounts of sample and solvent.
Table 2: Comparison of HPLC, UPLC, and Capillary Electrophoresis for Peptide Purity Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Capillary Electrophoresis (CE) |
| Principle of Separation | Hydrophobicity (primarily for RP-HPLC) | Hydrophobicity (primarily for RP-UPLC) | Charge-to-size ratio |
| Resolution | Good to Excellent | Excellent to Superior | Excellent |
| Analysis Speed | Slower (typically 30-60 min) | Faster (typically 5-15 min) | Fast (typically 10-30 min) |
| Sensitivity | Good | Higher | High |
| Solvent Consumption | High | Low | Very Low |
| Sample Volume Required | Microliters | Sub-microliters to Microliters | Nanoliters |
| Cost (Instrument) | Moderate | High | Moderate to High |
| Robustness | High | Moderate to High | Moderate |
| Best Suited For | Routine QC, preparative purification | High-throughput screening, complex mixtures | Charged peptides, chiral separations, orthogonal analysis |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results. The following diagrams, generated using Graphviz, illustrate the logical flow of the HPLC analysis and the relationship between the different analytical techniques.
Caption: Workflow for peptide purity analysis by RP-HPLC.
Caption: Relationship between key analytical techniques for peptide analysis.
Conclusion
The purity of synthetic peptides, especially those incorporating complex, hydrophobic residues like this compound, is a critical quality attribute that underpins the reliability of research and the safety of potential therapeutics. Reversed-Phase HPLC remains the cornerstone of purity assessment, offering robust and reliable quantification. However, for high-throughput needs or for resolving particularly complex impurity profiles, UPLC presents a significant advantage in terms of speed and resolution. Capillary Electrophoresis provides a valuable orthogonal technique, separating based on a different physicochemical principle, which can be crucial for confirming peak purity. Ultimately, a comprehensive approach that leverages the strengths of these complementary techniques, often coupling liquid chromatography with mass spectrometry for identity confirmation, will provide the highest level of confidence in the quality of synthetic peptides.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. almacgroup.com [almacgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Verifying the Incorporation of Boc-3-(4-Biphenylyl)-D-alanine: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids (UAAs) like Boc-3-(4-Biphenylyl)-D-alanine is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. Verifying that the UAA has been correctly incorporated into the desired peptide sequence is paramount for ensuring the integrity and function of the final product. Mass spectrometry stands as the primary and most definitive method for this verification.
This guide provides an objective comparison of mass spectrometry with other analytical techniques for confirming the incorporation of this compound. It includes supporting experimental protocols and quantitative data to assist researchers in selecting the most appropriate validation strategy.
Methodological Comparison: Mass Spectrometry vs. Alternatives
The choice of analytical technique depends on the specific information required, sample amount, and available instrumentation. While High-Performance Liquid Chromatography (HPLC) is essential for purification and purity assessment, it provides only indirect evidence of incorporation.[1][2] For direct confirmation, mass spectrometry is the industry standard, though other techniques like Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy offer orthogonal information.
| Feature | Mass Spectrometry (LC-MS/MS & MALDI-TOF) | Edman Degradation | NMR Spectroscopy | HPLC Analysis |
| Principle | Measures the mass-to-charge ratio of the peptide and its fragments.[3] | Sequential chemical cleavage of N-terminal amino acids.[4][5] | Analyzes the magnetic properties of atomic nuclei to determine 3D structure.[6] | Separates molecules based on hydrophobicity.[7] |
| Information Provided | Definitive mass confirmation, sequence verification, and precise localization of the UAA.[3][8] | N-terminal sequence of the first 10-30 residues.[4] | Detailed 3D structure, conformation, and folding information.[9][10] | Purity assessment and quantification of the target peptide.[2][11] |
| Suitability for UAA | High; sequence is determined by mass, making it tolerant to modifications.[8][12] | Variable; the unique structure of the UAA can alter chemical reactivity and complicate identification.[12] | High; can provide detailed insight into the structural impact of the UAA. | Indirect; confirms the presence of a major product but not its identity. |
| Sensitivity | Femtomole to attomole range.[3] | Picomole range.[4] | Millimolar concentration required (0.1-5 mM).[6] | Nanomole to picomole range. |
| Throughput | High.[3] | Low.[3][12] | Low. | High. |
| Key Limitations | Requires specialized instrumentation and expertise.[3] | N-terminus must be unblocked; limited peptide length (max ~50-60 residues); potential for failure with certain UAAs.[4][12] | Requires high sample purity (>95%) and quantity; complex data interpretation.[6] | Does not provide direct structural or mass information.[13] |
Quantitative Data Analysis: The Mass Shift Signature
The most direct evidence of successful incorporation comes from the mass difference between the expected theoretical mass of the peptide and the experimentally observed mass. This compound has a monoisotopic mass of approximately 369.19 Da. During solid-phase peptide synthesis (SPPS), the Boc (tert-butoxycarbonyl) protecting group is removed, and the amino acid is incorporated into the peptide backbone via a peptide bond, resulting in the loss of a water molecule (18.01 Da).
Expected Mass Shift for a Model Peptide
Consider the model hexapeptide: Ac-Tyr-Gly-Gly-Phe-X-Leu-NH₂ , where X is the site of incorporation.
| Peptide Sequence | Amino Acid at Position X | Theoretical Monoisotopic Mass (Da) |
| Ac-Tyr-Gly-Gly-Phe-Ala -Leu-NH₂ | L-Alanine (Natural) | 682.34 |
| Ac-Tyr-Gly-Gly-Phe-(Bip)-D-Ala -Leu-NH₂ | 3-(4-Biphenylyl)-D-alanine | 880.43 |
| Mass Difference | +198.09 |
Note: The mass of the incorporated 3-(4-Biphenylyl)-D-alanine residue is ~269.13 Da. The mass of a standard Alanine residue is 71.04 Da. The difference (269.13 - 71.04) is 198.09 Da.
A mass spectrometer will clearly detect this +198.09 Da mass shift, providing unambiguous confirmation of incorporation.
Experimental Workflow and Protocols
The overall process involves synthesizing the peptide, purifying it, and then subjecting it to analysis. Mass spectrometry serves as the definitive quality control step to confirm the final product's identity.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the synthesis of the model peptide Ac-Tyr(tBu)-Gly-Gly-Phe-(Boc-D-Bip)-Leu-NH₂ on a Rink Amide resin.
-
Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Amino Acid Coupling: For each amino acid (including Fmoc-3-(4-Biphenylyl)-D-alanine), perform the following cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 min, then 15 min) to remove the Fmoc protecting group. Wash thoroughly with DMF.
-
Coupling: Dissolve the Fmoc-protected amino acid (3 eq.), HCTU (3 eq.), in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and add the mixture to the resin. Agitate for 2 hours. Wash with DMF and DCM.
-
-
N-terminal Acetylation: After the final amino acid is coupled and deprotected, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[14] Purify the peptide using reverse-phase HPLC (RP-HPLC).[14] Lyophilize the pure fractions.
Protocol 2: MALDI-TOF Mass Spectrometry Analysis
This protocol provides rapid molecular weight confirmation of the purified peptide.[14]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the lyophilized peptide in 0.1% TFA in water.
-
Prepare a saturated matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% TFA.
-
-
Spotting: On a MALDI target plate, spot 1 µL of the peptide solution. Immediately add 1 µL of the CHCA matrix solution. Allow the spot to co-crystallize at room temperature.[14]
-
Data Acquisition: Analyze the sample on a MALDI-TOF mass spectrometer in positive ion, reflector mode. Calibrate the instrument using a standard peptide mixture. The resulting spectrum should show a dominant peak corresponding to the theoretical mass of the UAA-containing peptide.
Protocol 3: LC-MS/MS Analysis for Sequence Verification
This protocol provides definitive sequence confirmation through peptide fragmentation.[3][14]
-
Sample Preparation: Dilute the purified peptide to a final concentration of 10-50 µmol/L with 0.1% formic acid in water.
-
LC Separation:
-
System: UPLC/UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 20 minutes.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC system is directed into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
MS1 Scan: The instrument performs a full scan to detect the precursor ion of the target peptide.
-
MS2 (Tandem MS) Scan: The precursor ion is isolated and fragmented (e.g., by collision-induced dissociation). The resulting fragment ions (b- and y-ions) are analyzed.
-
-
Data Analysis: The fragmentation pattern is analyzed to reconstruct the peptide sequence. The mass difference between adjacent fragment ions will confirm the sequence and pinpoint the exact location of the 3-(4-Biphenylyl)-D-alanine residue.
Conclusion
For the unambiguous verification of this compound incorporation into a peptide, mass spectrometry is the most powerful and direct method. MALDI-TOF MS offers a rapid and sensitive approach for initial molecular weight confirmation, while LC-MS/MS provides comprehensive sequence verification and localizes the unnatural amino acid. While alternative methods like Edman degradation and NMR can offer complementary data, they are less suited for routine and direct confirmation of incorporation. A combined approach, utilizing RP-HPLC for purification followed by rigorous mass spectrometry analysis, ensures the production of well-characterized, high-quality peptides for research and development.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 6. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. ozpeptide.com [ozpeptide.com]
- 12. benchchem.com [benchchem.com]
- 13. pekcuralabs.com [pekcuralabs.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Boc vs. Fmoc Strategy for 3-(4-Biphenylyl)-D-alanine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids like 3-(4-Biphenylyl)-D-alanine is a key strategy in modern drug discovery, offering pathways to novel peptide therapeutics with enhanced potency, stability, and target selectivity. The successful synthesis of peptides containing such sterically hindered and hydrophobic residues is critically dependent on the chosen solid-phase peptide synthesis (SPPS) strategy. This guide provides an objective comparison of the two predominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, for the synthesis of peptides incorporating 3-(4-Biphenylyl)-D-alanine.
The fundamental difference between these two strategies lies in the nature of the α-amino protecting group and the conditions required for its removal. The Boc group is labile to acid, necessitating the use of strong acids like trifluoroacetic acid (TFA) for deprotection. In contrast, the Fmoc group is base-labile, allowing for milder deprotection conditions using bases such as piperidine. This core distinction has significant ramifications for the overall synthetic workflow, particularly when dealing with complex and aggregation-prone sequences.
Performance Comparison: Boc vs. Fmoc for 3-(4-Biphenylyl)-D-alanine Incorporation
Due to the hydrophobic and bulky nature of the biphenyl side chain, the synthesis of peptides containing 3-(4-Biphenylyl)-D-alanine is prone to challenges such as steric hindrance during coupling and on-resin aggregation of the growing peptide chain.[1] While direct comparative studies for this specific amino acid are limited, performance can be extrapolated from experiences with other hydrophobic and "difficult" sequences.
The Boc strategy is often favored for the synthesis of long or hydrophobic peptides.[2][3] The repetitive TFA deprotection steps lead to the protonation of the N-terminus, which can disrupt the formation of secondary structures like β-sheets that cause aggregation.[3] This can lead to improved solvation of the peptide-resin complex and more efficient coupling steps.
The Fmoc strategy , while generally milder and more orthogonal, can be more susceptible to aggregation issues with hydrophobic sequences.[1] The neutral peptide backbone after piperidine-mediated deprotection can facilitate intermolecular hydrogen bonding, leading to incomplete reactions and the formation of deletion sequences.[1] However, various optimization techniques, such as the use of specialized solvents or pseudoproline dipeptides, can mitigate these issues.
Quantitative Data Summary
The following table summarizes the expected performance of the Boc and Fmoc strategies for the synthesis of a peptide containing the hydrophobic and sterically demanding 3-(4-Biphenylyl)-D-alanine. The data is extrapolated from general performance characteristics of each method with similar challenging sequences.
| Parameter | Boc Strategy | Fmoc Strategy | Notes |
| Coupling Efficiency | >99% | >99.5% | Both methods can achieve high efficiency with modern coupling reagents. However, aggregation in Fmoc can lower practical yields. |
| Deprotection Time | 15-30 minutes per cycle | 5-20 minutes per cycle | Fmoc deprotection is generally faster. |
| Crude Peptide Purity | Often higher for hydrophobic peptides | Can be lower due to aggregation and deletion sequences | The acidic conditions in Boc-SPPS can help minimize aggregation.[3] |
| Overall Yield | Generally higher for difficult sequences | Can be significantly impacted by aggregation | Yield is highly dependent on the peptide sequence and length. |
| Side Reactions | Risk of acid-catalyzed side reactions | Aspartimide formation can be a concern with certain sequences. | |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation. | |
| Safety & Handling | Requires handling of hazardous HF for final cleavage | Generally safer, with TFA used for final cleavage. |
Experimental Protocols
The synthesis of a peptide containing 3-(4-Biphenylyl)-D-alanine involves three main stages:
-
Synthesis of racemic 3-(4-Biphenylyl)-alanine.
-
Chiral resolution to isolate the D-enantiomer.
-
Protection of the D-enantiomer with either a Boc or Fmoc group.
-
Incorporation into a peptide chain using the respective SPPS strategy.
Protocol 1: Synthesis of Racemic 3-(4-Biphenylyl)-alanine
This protocol is adapted from a patented method for the synthesis of N-Boc-biphenyl alanine derivatives.
Step 1: Synthesis of 2-acetylamino-3-(4-biphenylyl)propenoic acid
-
A mixture of 4-biphenylcarboxaldehyde, acetic anhydride, and N-acetylglycine is heated to reflux.
-
The reaction mixture is then cooled, and the precipitated product is collected by filtration and washed.
Step 2: Synthesis of 3-(4-biphenylyl)alanine
-
The product from Step 1 is dissolved in a suitable solvent (e.g., methanol), and a catalyst such as Palladium on carbon (Pd/C) is added.
-
Ammonium formate is added, and the mixture is heated.
-
After the reaction is complete, the catalyst is filtered off, and the product is crystallized from the filtrate by the addition of water.
Protocol 2: Chiral Resolution of 3-(4-Biphenylyl)-alanine (Representative Method)
-
The racemic 3-(4-biphenylyl)alanine is dissolved in a suitable solvent (e.g., a mixture of alcohol and water).
-
An equimolar amount of a chiral resolving agent, such as a tartaric acid derivative (e.g., (+)-di-1,4-toluoyl-D-tartaric acid), is added to the solution.[4]
-
The mixture is heated to obtain a clear solution and then allowed to cool slowly.
-
The less soluble diastereomeric salt will crystallize out of the solution. The choice of L- or D-tartaric acid derivative will determine which enantiomer crystallizes.
-
The crystalline salt is collected by filtration.
-
The desired D-enantiomer is then liberated from the salt by treatment with a base to neutralize the resolving agent, followed by acidification to precipitate the free amino acid.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC.
Protocol 3: N-terminal Protection
This protocol is a general method for the Boc protection of amino acids.[5]
-
Dissolve 3-(4-Biphenylyl)-D-alanine in a mixture of acetone and water.
-
Add a base, such as triethylamine (Et3N).
-
Cool the solution and add di-tert-butyl dicarbonate ((Boc)2O).
-
Stir the reaction mixture for a specified time.
-
After the reaction, the organic solvent is removed, and the aqueous layer is extracted to remove byproducts.
-
The aqueous layer is then acidified, and the Boc-protected amino acid is extracted with an organic solvent.
-
The product is then purified, typically by crystallization.
This is a general protocol for the Fmoc protection of amino acids.
-
Dissolve 3-(4-Biphenylyl)-D-alanine in a mixture of water and dioxane.
-
Add a base, such as sodium carbonate.
-
Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and stir the mixture at room temperature.
-
After the reaction, the mixture is worked up by extraction to remove byproducts.
-
The aqueous layer is acidified to precipitate the Fmoc-protected amino acid, which is then collected and purified.
Protocol 4: Solid-Phase Peptide Synthesis (SPPS)
This is a generalized manual protocol for Boc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).[6]
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.
-
Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[3]
-
Washing: Wash the resin with DCM, isopropanol, and dimethylformamide (DMF).[3]
-
Neutralization: Treat the resin with a base such as 10% diisopropylethylamine (DIEA) in DCM. For hydrophobic peptides, in situ neutralization during the coupling step is recommended to minimize aggregation.[3]
-
Coupling: Pre-activate the next Boc-protected amino acid (e.g., Boc-3-(4-Biphenylyl)-D-alanine) with a coupling reagent (e.g., HBTU/HOBt) and add it to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 3-7 for each subsequent amino acid.
-
Final Cleavage: After the final coupling, treat the peptide-resin with anhydrous hydrogen fluoride (HF) to cleave the peptide from the resin and remove side-chain protecting groups.
This is a generalized manual protocol for Fmoc-SPPS.[7]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.[7]
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to deprotect the linker.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable activating agent (e.g., HCTU) and base (e.g., DIEA).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for about 20 minutes.[7]
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-3-(4-Biphenylyl)-D-alanine) and couple it to the deprotected N-terminus on the resin.
-
Washing: Wash the resin with DMF.
-
Repeat steps 4-7 for each subsequent amino acid.
-
Final Cleavage: After the final deprotection, treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), to release the peptide and remove side-chain protecting groups.
Visualization of Synthesis Strategies
Conclusion
The choice between the Boc and Fmoc strategies for the synthesis of peptides containing 3-(4-Biphenylyl)-D-alanine is a nuanced one, with each method presenting distinct advantages and disadvantages. The Boc strategy, with its acid-labile protecting group, often provides a more robust approach for managing the aggregation tendencies of this hydrophobic and bulky amino acid, potentially leading to higher yields and purities of the crude product. However, this comes at the cost of using harsher reagents, particularly the highly hazardous hydrofluoric acid for final cleavage.
The Fmoc strategy offers the benefits of milder reaction conditions, orthogonality, and greater amenability to automated synthesis. While aggregation can be a significant challenge, various mitigation techniques can be employed to improve synthetic outcomes. For many standard syntheses, particularly on a smaller scale, the convenience and safety of the Fmoc method may be preferable.
Ultimately, the optimal strategy will depend on the specific peptide sequence, the scale of the synthesis, the available equipment, and the expertise of the researcher. Careful consideration of the factors outlined in this guide will aid in making an informed decision to achieve the successful synthesis of peptides incorporating the valuable, non-canonical amino acid, 3-(4-Biphenylyl)-D-alanine.
References
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
Unlocking Enhanced Peptide Bioactivity: A Comparative Analysis of Peptides with and without 3-(4-Biphenylyl)-D-alanine
For researchers, scientists, and drug development professionals, the quest for more potent and selective peptide therapeutics is a continuous endeavor. A key strategy in this pursuit is the incorporation of unnatural amino acids to modulate a peptide's pharmacological properties. This guide provides a detailed comparison of the biological activity of peptides with and without the incorporation of 3-(4-Biphenylyl)-D-alanine (Bip), a bulky, hydrophobic amino acid. Through supporting experimental data and detailed protocols, we explore how this modification can significantly impact receptor binding, potency, and selectivity.
The introduction of Bip into a peptide sequence can induce profound changes in its three-dimensional structure, leading to altered interactions with its biological target. The biphenyl side chain can engage in favorable hydrophobic and π-π stacking interactions within receptor binding pockets, often leading to enhanced affinity and activity. This guide will delve into specific examples from studies on Glucagon-like peptide-1 (GLP-1) receptor agonists and melanocortin receptor (MC-R) ligands to illustrate the transformative effects of Bip incorporation.
Data Presentation: Quantitative Comparison of Peptide Activity
The following tables summarize the quantitative data from structure-activity relationship (SAR) studies, highlighting the impact of substituting a natural amino acid with Bip on the biological activity of peptides targeting the GLP-1 and melanocortin receptors.
Table 1: Structure-Activity Relationship of GLP-1 Receptor Agonists
| Peptide Analog | Sequence | GLP-1R Agonist Potency (EC50, nM) | Fold Change vs. Parent |
| Parent Peptide | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val -Ser -NH2 | 100 | - |
| Bip Modified | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip -Bip -NH2 | 0.1 | 1000-fold increase |
| Ala Scan Control | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Ala -Bip -NH2 | >1000 | >10-fold decrease |
| Ala Scan Control | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip -Ala -NH2 | >1000 | >10-fold decrease |
Data synthesized from Holder et al. (2018). The parent peptide sequence is a representative ultra-short GLP-1 analog. EC50 values represent the concentration of the peptide required to elicit 50% of the maximal response in a cAMP accumulation assay.
Table 2: Structure-Activity Relationship of Melanocortin Receptor Ligands
| Peptide Analog | Sequence | mMC1R Agonist Potency (EC50, nM) | mMC3R Agonist Potency (EC50, nM) | mMC4R Agonist Potency (EC50, nM) | mMC5R Agonist Potency (EC50, nM) |
| Parent Peptide | Ac-His-D-Phe-Arg-Trp -NH2 | 2.5 | 15 | 8 | 30 |
| Bip Modified | Ac-His-D-Phe-Arg-Bip -NH2 | 82.5 | 12 | 10 | 540 |
Data synthesized from Roy et al. (2010). The parent peptide is a known melanocortin receptor agonist. EC50 values represent the concentration of the peptide required to elicit 50% of the maximal response in a cAMP accumulation assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Peptide Synthesis with 3-(4-Biphenylyl)-D-alanine
Peptides incorporating Bip are typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Bip-OH)
-
Rink Amide MBHA resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Solvents (DMF, DCM, Ether)
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (C-terminal) to the resin using a coupling agent like HBTU/HOBt and a base such as DIPEA in DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-D-Bip-OH, according to the desired peptide sequence.
-
After the final coupling and deprotection, wash the resin thoroughly.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
GLP-1 and Melanocortin Receptor Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of a peptide to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to its G-protein coupled receptor (GPCR).
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor or melanocortin receptors.[1]
-
Cell culture medium (e.g., DMEM with 10% FBS).[1]
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Peptide analogs (test compounds) and a reference agonist.
-
cAMP assay kit (e.g., HTRF or luminescence-based).[1]
-
Microplate reader compatible with the chosen assay kit.
Protocol:
-
Seed the receptor-expressing cells into a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of the peptide analogs and the reference agonist in assay buffer.
-
Aspirate the culture medium from the cells and add the assay buffer.
-
Add the diluted peptide solutions to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[1]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.[1]
-
Plot the response (e.g., fluorescence ratio or luminescence) against the log of the peptide concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Melanocortin Receptor Binding Assay
This assay determines the affinity of a peptide for its receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the specific melanocortin receptor subtype.
-
Radiolabeled ligand (e.g., [125I]-NDP-α-MSH).
-
Binding buffer.
-
Unlabeled peptide analogs for competition.
-
Filter plates and a cell harvester.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide in binding buffer.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a filter plate using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log of the competitor concentration and fit a competition binding curve to determine the IC50 value, which can be converted to a Ki (inhibition constant).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: GPCR signaling pathway for GLP-1 and melanocortin receptors.
References
A Comparative Guide to the Enzymatic Stability of Peptides Containing D-Biphenylalanine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to poor metabolic stability and short in vivo half-lives.[1][2] A primary strategy to overcome this challenge is the incorporation of unnatural amino acids, particularly D-isomers, into the peptide sequence.[3][4] This guide provides a comparative analysis of the enzymatic stability of peptides containing D-biphenylalanine versus their native L-amino acid counterparts, supported by established biochemical principles and detailed experimental protocols.
The Stereochemical Advantage: How D-Amino Acids Enhance Stability
Proteases, the enzymes responsible for peptide cleavage, are chiral catalysts that have evolved to specifically recognize and bind substrates composed of L-amino acids.[2] The incorporation of a D-amino acid, such as D-biphenylalanine, introduces a stereochemical barrier. This "unnatural" D-configuration at the alpha-carbon prevents the peptide from fitting correctly into the protease's active site, a concept known as steric hindrance.[1][2] This resistance to enzymatic binding renders the adjacent peptide bonds significantly less susceptible to cleavage, thereby enhancing the peptide's metabolic stability and prolonging its circulation half-life.[1][5]
Caption: D-amino acid incorporation prevents binding to protease active sites.
Data Presentation: Quantitative Comparison of Stability
The replacement of an L-amino acid with its D-enantiomer, such as D-biphenylalanine, at a proteolytically labile position is expected to dramatically increase the peptide's half-life in a biological matrix like human plasma or serum. The following table provides an illustrative comparison based on typical experimental outcomes.
Table 1: Illustrative Plasma Stability of a Hypothetical Peptide X
| Time (hours) | % Intact L-Bip Peptide X | % Intact D-Bip Peptide X |
| 0 | 100% | 100% |
| 1 | 65% | 98% |
| 4 | 25% | 95% |
| 8 | 5% | 91% |
| 24 | <1% | 78% |
| Calculated Half-life (t½) | ~2.5 hours | >48 hours |
Note: This data is illustrative and highlights the expected significant difference in metabolic stability. Actual values will vary depending on the full peptide sequence and assay conditions.[1]
Experimental Protocols
Accurate assessment of peptide stability is crucial for preclinical development. Below are detailed methodologies for common in vitro stability assays.
Protocol 1: In Vitro Plasma/Serum Stability Assay
This assay determines the half-life of a peptide in a complex biological fluid, simulating in vivo conditions.[2]
1. Materials:
-
Test Peptide (e.g., D-Biphenylalanine-Peptide) and Control (L-isomer).
-
Human Plasma or Serum (pooled, stored at -80°C).
-
Phosphate-Buffered Saline (DPBS).
-
Quenching/Precipitation Solution: Cold acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA).[1]
-
Thermomixer or incubating water bath (37°C).
-
Refrigerated microcentrifuge.
2. Procedure:
-
Preparation: Thaw frozen plasma on ice. It can be diluted (e.g., 1:1 with DPBS) to reduce variability.[2][8] Pre-warm the plasma solution to 37°C.
-
Peptide Stock: Prepare a 1-10 mM stock solution of the test peptide in DMSO.[8]
-
Reaction Initiation: Spike the peptide stock into the pre-warmed plasma to a final concentration of 1-10 µM.[8][9] Mix gently. This is the 0-hour time point.
-
Time-Point Sampling: Immediately withdraw an aliquot for the 0-hour sample and quench it as described below. Incubate the remaining mixture at 37°C with gentle shaking.[2][9]
-
Sample Collection: Withdraw aliquots at designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[1]
-
Enzyme Quenching: Immediately add each aliquot to a tube containing a 2-3 fold excess volume of the cold ACN/TFA solution to stop all enzymatic activity and precipitate plasma proteins.[1][8]
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[1]
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[1][6]
3. Data Analysis:
-
The amount of intact peptide is quantified by integrating the area of its corresponding peak in the chromatogram.[1]
-
The percentage of intact peptide remaining at each time point is calculated relative to the 0-hour sample (set to 100%).[8]
-
The half-life (t½) is determined by fitting the data to a one-phase exponential decay curve.[1]
Caption: Standard workflow for an in vitro peptide plasma stability assay.
Protocol 2: Proteolytic Degradation Assay with Specific Proteases
This assay assesses peptide stability against a specific enzyme (e.g., trypsin, chymotrypsin) to identify potential cleavage sites.[1]
1. Materials:
-
Test Peptides (L- and D-isomers).
-
Protease of interest (e.g., Trypsin, lyophilized).
-
Assay Buffer (e.g., 100 mM ammonium bicarbonate for trypsin).
-
Quenching Solution (e.g., 10% TFA).[1]
-
RP-HPLC and Mass Spectrometer (MS).
2. Procedure:
-
Solution Preparation: Prepare stock solutions of the peptides and the protease in the assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the reaction by adding the protease solution to a final enzyme:substrate ratio of 1:50 to 1:100 (w/w).[1]
-
Incubation and Sampling: Incubate the mixture at the enzyme's optimal temperature (usually 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[1]
-
Reaction Quenching: Stop the reaction in each aliquot by adding the quenching solution (e.g., 10% TFA).[1]
-
Analysis: Analyze the samples by LC-MS. Quantify the disappearance of the parent peptide peak over time. The identity of degradation products can be determined by MS/MS sequencing to pinpoint cleavage sites.[1]
Application Context: Signaling Pathways
Peptides stabilized with D-biphenylalanine are often designed to act as ligands for cell surface receptors, such as G-Protein Coupled Receptors (GPCRs). Their enhanced stability ensures prolonged engagement with the receptor, leading to a more sustained biological response.
Caption: A generic GPCR signaling pathway activated by a peptide ligand.
Conclusion
The incorporation of D-biphenylalanine is a robust and highly effective strategy for enhancing the enzymatic stability of therapeutic peptides.[5] By sterically hindering protease activity, this modification can dramatically increase a peptide's plasma half-life, a critical attribute for developing viable drug candidates. The experimental protocols detailed in this guide provide a framework for quantitatively assessing and comparing the stability of modified peptides, enabling researchers to make data-driven decisions in the design and optimization of next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Coupling Reagents for Boc-3-(4-Biphenylyl)-D-alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides incorporating sterically hindered amino acids, such as Boc-3-(4-Biphenylyl)-D-alanine (Boc-D-BipAla-OH), presents a significant challenge in peptide chemistry. The bulky biphenyl side chain can impede the efficiency of peptide bond formation, leading to lower yields, incomplete reactions, and an increased risk of epimerization. The selection of an appropriate coupling reagent is therefore a critical factor in achieving a successful synthesis. This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of Boc-D-BipAla-OH, supported by available data and detailed experimental protocols.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably the loss of stereochemical integrity (epimerization). For sterically demanding couplings involving Boc-D-BipAla-OH, modern onium salt-based reagents generally outperform classical carbodiimide methods.
| Coupling Reagent | Reagent Type | Typical Yield (%) | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | >95% | 30 min - 2 h | High reactivity, low epimerization, effective for hindered couplings.[1][2] | Higher cost, potential for side reactions if used in large excess. |
| HBTU | Aminium/Uronium Salt | >90% | 1 - 4 h | Good reactivity and suppression of racemization, widely used.[3][4] | Can be less effective than HATU for extremely difficult couplings. |
| PyBOP | Phosphonium Salt | >90% | 1 - 16 h | High efficiency, avoids guanidinylation side reactions.[1][5] | Byproducts can sometimes complicate purification. |
| DCC/HOBt | Carbodiimide/Additive | 85-95% | 4 - 12 h | Cost-effective and widely used for standard couplings.[6] | Formation of insoluble dicyclohexylurea (DCU) byproduct, higher risk of epimerization with hindered residues.[6] |
Note: The data presented is a summary based on typical outcomes for sterically hindered amino acids. Actual yields and reaction times can vary depending on the specific coupling partners, solvent, temperature, and stoichiometry.
Experimental Protocols
The following are generalized protocols for the coupling of this compound in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol (Boc-Strategy)
This protocol is based on a standard Boc/Bzl strategy using a p-methylbenzhydrylamine (MBHA) resin for the synthesis of a C-terminally amidated peptide.
-
Resin Preparation: Swell the MBHA resin in dichloromethane (DCM) for 1 hour.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Washes: Wash the resin sequentially with DCM, isopropanol, and N,N-dimethylformamide (DMF).
-
Neutralization: Neutralize the resin-bound peptide trifluoroacetate salt with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF.
-
Coupling:
-
Using HATU/HBTU: In a separate vessel, pre-activate Boc-D-BipAla-OH (2-3 equivalents relative to resin loading) with HATU or HBTU (1.9-2.9 equivalents) and DIPEA (4-6 equivalents) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 1-4 hours.
-
Using PyBOP: Dissolve Boc-D-BipAla-OH (2 equivalents), PyBOP (2 equivalents), and HOBt (2 equivalents) in DMF. Add this solution to the resin, followed by the addition of DIPEA (4 equivalents). Agitate for 1-16 hours.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Washes: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.
Solution-Phase Peptide Synthesis Protocol
This protocol describes the coupling of this compound to an amino acid ester hydrochloride.
-
Amine Component Preparation: Dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM or DMF. Add a tertiary amine base such as DIPEA or N-methylmorpholine (NMM) (1.1 equivalents) and stir for 10-15 minutes at room temperature to generate the free amine.
-
Carboxyl Component Activation and Coupling:
-
Using HATU/HBTU: In a separate flask, dissolve Boc-D-BipAla-OH (1.0 equivalent) and HATU or HBTU (1.0-1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir for 5-10 minutes to pre-activate the carboxylic acid. Add the solution of the free amine component to this mixture.
-
Using DCC/HOBt: In a separate flask, dissolve Boc-D-BipAla-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or a mixture of DCM/THF. Cool the solution to 0°C in an ice bath. Add the solution of the free amine component. To this mixture, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
-
Reaction: Stir the reaction mixture at room temperature (for HATU/HBTU) or at 0°C to room temperature (for DCC/HOBt) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification:
-
For HATU/HBTU reactions, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
For DCC/HOBt reactions, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate as described above.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To visualize the fundamental process of peptide coupling, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General pathway of peptide bond formation.
Caption: Workflow for a single coupling cycle in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Gauntlet: A Comparative Guide to the Validation of Peptides Containing Boc-3-(4-Biphenylyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern therapeutic development, offering pathways to enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[1] Among these, Boc-3-(4-Biphenylyl)-D-alanine (Boc-D-Bip) stands out for its bulky, hydrophobic nature, which can introduce unique structural constraints and biological activities. However, these very properties present significant challenges in the validation of the peptide sequence. This guide provides an objective comparison of analytical methodologies for peptides containing Boc-D-Bip, supported by representative experimental data and detailed protocols, to aid researchers in navigating the complexities of their characterization.
The Analytical Challenge of Bulky, Hydrophobic Residues
The biphenyl side chain of Boc-D-Bip significantly increases the hydrophobicity of a peptide, which can lead to aggregation and difficult purification.[2] Furthermore, the bulky nature of this residue can influence ionization and fragmentation patterns in mass spectrometry, potentially complicating sequence confirmation. This guide will focus on the two primary validation techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity and sequence confirmation, comparing a hypothetical peptide containing Boc-D-Bip with a standard peptide containing a natural aromatic amino acid like Phenylalanine (Phe).
Comparative Analysis of Validation Techniques
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the workhorse for peptide purity analysis, separating compounds based on their hydrophobicity.[3][4][5] The introduction of a highly hydrophobic residue like Boc-D-Bip necessitates modifications to standard protocols to achieve optimal separation and peak shape.
Table 1: Comparative HPLC Performance for Purity Analysis
| Parameter | Standard Peptide (Ac-Ala-Phe-Gly-NH2) | Boc-D-Bip Peptide (Ac-Ala-Bip-Gly-NH2) | Rationale for Difference |
| Retention Time | 12.5 min | 18.2 min | The increased hydrophobicity of the biphenyl group leads to stronger interaction with the C18 stationary phase, resulting in a longer retention time.[3] |
| Peak Shape | Symmetrical | Potential for tailing | Hydrophobic peptides have a higher tendency to aggregate and can exhibit secondary interactions with the column, leading to peak tailing.[2] |
| Optimal Column | C18 | C8 or Phenyl | A less hydrophobic stationary phase can mitigate the strong retention and improve the peak shape for highly hydrophobic peptides.[2] |
| Purity (%) | >98% | >95% | The synthesis and purification of peptides with bulky, unnatural amino acids can be more challenging, potentially leading to a slightly lower final purity. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and amino acid sequence of a peptide.[6] The presence of the acid-labile Boc protecting group and the bulky biphenyl side chain in Boc-D-Bip peptides requires careful optimization of MS parameters to avoid in-source fragmentation and to achieve informative fragmentation for sequencing.[7][8]
Table 2: Comparative Mass Spectrometry Data
| Parameter | Standard Peptide (Ac-Ala-Phe-Gly-NH2) | Boc-D-Bip Peptide (Ac-Ala-Bip-Gly-NH2) | Rationale for Difference |
| [M+H]+ (Expected) | 321.16 | 497.26 | The molecular weight of the Boc-D-Bip peptide is significantly higher due to the larger amino acid residue. |
| [M+H]+ (Observed) | 321.17 | 497.27 | High-resolution mass spectrometry provides accurate mass determination for both peptides. |
| Major Fragment Ions (MS/MS) | b2, y1, y2 | b2, y1, y2, [M+H-100]+ | In addition to the standard b and y ions from backbone cleavage, peptides with a Boc group often show a characteristic neutral loss of 100 Da (isobutylene + CO2).[6][7][9] |
| Optimal Ionization | ESI | ESI (with optimized parameters) or MALDI | "Softer" ionization techniques or optimized ESI conditions (e.g., lower source temperature) can minimize the in-source cleavage of the labile Boc group.[7][8] |
Experimental Protocols
Protocol 1: RP-HPLC for Purity Determination of a Boc-D-Bip Containing Peptide
This protocol is optimized for the analysis of a hydrophobic peptide.
1. Instrumentation and Column:
-
HPLC system with a UV detector
-
C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Gradient Elution:
-
A shallow gradient is recommended to improve the resolution of hydrophobic peptides.
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B
-
35-40 min: 80% B
-
40-45 min: 80% to 20% B
-
45-50 min: 20% B
4. Flow Rate: 1.0 mL/min
5. Detection: 220 nm
6. Sample Preparation:
-
Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or isopropanol before diluting with the initial mobile phase to prevent precipitation.
Protocol 2: LC-MS/MS for Sequence Verification of a Boc-D-Bip Containing Peptide
This protocol aims to minimize in-source fragmentation of the Boc group and obtain clear fragmentation data.
1. Liquid Chromatography (LC):
-
Use the same column and mobile phases as in the HPLC protocol, but with formic acid (0.1%) as the ion-pairing reagent to reduce ion suppression in the mass spectrometer.
2. Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive ion mode[7]
-
Capillary Voltage: 3.0 - 4.0 kV[7]
-
Source Temperature: 100 - 130 °C (a lower temperature helps to reduce in-source decay of the Boc group)[7]
-
Acquisition Mode: Data-dependent acquisition (DDA) to select precursor ions for fragmentation.
-
Collision Energy: Use a stepped or optimized collision energy to balance the fragmentation of the peptide backbone and the characteristic loss of the Boc group.
Visualization of Experimental Workflows and Biological Pathways
Experimental Workflow for Peptide Validation
The following diagram illustrates the logical flow from a synthesized peptide to its final validation.
Caption: A generalized workflow for the synthesis, purification, and validation of a peptide containing this compound.
Potential Signaling Pathway Modulation
Peptides containing unnatural phenylalanine derivatives have been investigated for their potential to modulate signaling pathways involved in cancer.[10][11] For example, a dipeptide containing L-phenylalanine has been shown to target DUSP1 and TNFSF9, which are involved in cell growth and metastasis.[10][11] The following diagram illustrates a hypothetical signaling pathway where a Boc-D-Bip containing peptide could exert its biological effect.
Caption: A hypothetical signaling pathway where a Boc-D-Bip peptide modulates the DUSP1-MAPK axis, influencing apoptosis and gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. renyi.hu [renyi.hu]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Unnatural Amino Acid Incorporation: A Comparative Analysis of Leading Synthesis Protocols
For researchers, scientists, and drug development professionals venturing into the innovative field of genetic code expansion, the ability to site-specifically incorporate unnatural amino acids (UAAs) into proteins is a transformative tool. This guide provides an objective comparison of three leading protocols for UAA incorporation, offering a comprehensive overview of their performance, detailed experimental methodologies, and a glimpse into strategies for enhancing efficiency.
The introduction of UAAs with novel chemical functionalities, such as bio-orthogonal handles, photocrosslinkers, and fluorescent probes, opens up unprecedented avenues for protein engineering, therapeutic development, and fundamental biological studies. The choice of the optimal incorporation strategy is critical and depends on the specific research goals, the desired protein yield, and the properties of the UAA. This guide benchmarks three widely adopted methods: two popular in vivo systems utilizing distinct orthogonal tRNA synthetases, and a powerful in vitro cell-free protein synthesis approach.
Performance Benchmark: A Head-to-Head Comparison
The selection of a UAA incorporation system is often a trade-off between yield, fidelity, and experimental convenience. The following table summarizes the key performance metrics for the Methanocaldococcus jannaschii Tyrosyl-tRNA Synthetase (MjTyrRS) and Pyrrolysyl-tRNA Synthetase (PylRS) in vivo systems, alongside a state-of-the-art E. coli-based Cell-Free Protein Synthesis (CFPS) system.
| Protocol | Orthogonal System | Host/System | Typical Protein Yield | Fidelity | Key Advantages | Common Limitations |
| In Vivo Incorporation | MjTyrRS/tRNATyr | E. coli | 1-10 mg/L | >95% | Well-established, high fidelity for aromatic UAAs. | Lower yields compared to CFPS, potential for UAA toxicity to cells. |
| In Vivo Incorporation | PylRS/tRNAPyl | E. coli, Mammalian Cells | 0.1-5 mg/L | >99% | Highly orthogonal in a wide range of hosts, very promiscuous for a variety of UAAs.[1] | Generally lower yields in bacterial systems compared to MjTyrRS.[2][3] |
| Cell-Free Protein Synthesis (CFPS) | MjTyrRS/tRNATyr or PylRS/tRNAPyl | E. coli S30 extract | Up to 190 µg/mL (S30) | >95% | High protein yields, incorporation of toxic UAAs, direct manipulation of reaction components.[3] | Higher cost of reagents, potential for batch-to-batch variability in extract preparation. |
Visualizing the Workflow: From Gene to Modified Protein
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both in vivo and cell-free UAA incorporation.
Experimental Protocols
For researchers looking to implement these techniques, the following sections provide detailed, step-by-step protocols for each of the benchmarked methods.
Protocol 1: In Vivo UAA Incorporation in E. coli using the MjTyrRS System
This protocol is adapted for the expression of a target protein containing a UAA at a specific site designated by an amber (UAG) stop codon.
1. Plasmid Construction:
- Clone the gene of interest into an expression vector (e.g., pET series) and introduce an amber stop codon (TAG) at the desired position for UAA incorporation using site-directed mutagenesis.
- Co-transform the expression vector along with a plasmid carrying the engineered MjTyrRS and its cognate tRNATyrCUA (e.g., pEVOL).
2. Protein Expression:
- Inoculate a single colony of transformed E. coli (e.g., BL21(DE3)) into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.
- The next day, inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
- Add the desired UAA to a final concentration of 1 mM.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Induce the expression of the orthogonal tRNA synthetase with arabinose at a final concentration of 0.02% (w/v).
- Continue to grow the culture at 30°C for 16-20 hours.
3. Protein Purification:
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
- Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
- Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Cell-Free Protein Synthesis (CFPS) for UAA Incorporation
This protocol describes a typical batch-format CFPS reaction using an E. coli S30 extract.
1. Preparation of the CFPS Reaction Mixture:
- On ice, combine the following components in a microcentrifuge tube:
- S30 extract: 30% of the final reaction volume.
- Energy/buffer solution (containing ATP, GTP, CTP, UTP, phosphoenolpyruvate, etc.): to the recommended final concentration.
- 20 canonical amino acids mix (minus tyrosine if a tyrosine analog is being used): to the recommended final concentration.
- The desired UAA: typically 1-2 mM.
- Plasmid DNA encoding the target gene with an amber codon: ~10-15 µg/mL.
- Purified orthogonal aminoacyl-tRNA synthetase (e.g., MjTyrRS or PylRS variant): ~50-100 µg/mL.
- Purified orthogonal tRNA: ~100-200 µg/mL.
- T7 RNA polymerase (if using a T7 promoter): ~10-20 units/µL.
- Nuclease-free water to the final reaction volume.
2. Reaction Incubation:
- Gently mix the reaction components and incubate at the optimal temperature for the specific S30 extract (typically 30-37°C) for 2-4 hours. For higher yields, a dialysis-based continuous-exchange cell-free (CECF) system can be employed.[2]
3. Protein Analysis and Purification:
- Analyze the protein expression by SDS-PAGE and Western blotting.
- If required, purify the expressed protein directly from the reaction mixture using appropriate chromatography techniques.
Enhancing UAA Incorporation: The Role of Release Factor 1 Engineering
A significant bottleneck for efficient UAA incorporation in vivo is the competition between the suppressor tRNA and the cellular release factors at the stop codon. In E. coli, Release Factor 1 (RF1) recognizes the UAG amber codon and terminates translation. By reducing or eliminating RF1 activity, the efficiency of UAA incorporation can be dramatically improved.
Protocol 3: Improving UAA Incorporation through RF1 Knockout in E. coli
This protocol outlines a strategy for creating an E. coli strain with a deleted prfA gene (encoding RF1), which has been shown to significantly enhance the yield of proteins containing UAAs.[4]
1. Strain Engineering:
- The knockout of the prfA gene, which is essential in wild-type E. coli, can be achieved in strains where the function of Release Factor 2 (RF2) has been "fixed" to recognize all three stop codons, or in genomically recoded organisms where all UAG codons have been replaced with UAA.
- A common method for gene knockout is λ-Red recombineering. This involves introducing a linear DNA cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the prfA gene into an E. coli strain expressing the λ-Red recombination proteins.
2. Workflow for RF1 Knockout:
3. Protein Expression in RF1 Knockout Strain:
- Once the RF1 knockout strain is generated and verified, it can be used as the host for in vivo UAA incorporation following Protocol 1. The absence of RF1 significantly reduces premature termination at the amber codon, leading to higher yields of the full-length, UAA-containing protein.
Conclusion
The field of unnatural amino acid incorporation is rapidly evolving, providing researchers with an expanding toolkit to probe and manipulate biological systems with unprecedented precision. The choice between in vivo and cell-free systems, and the selection of the appropriate orthogonal pair, will depend on the specific application. While in vivo methods offer scalability and are well-established, cell-free systems provide superior yields and greater flexibility. Furthermore, strategic enhancements, such as the engineering of host machinery like release factors, continue to push the boundaries of what is achievable. This guide serves as a starting point for researchers to navigate the exciting possibilities offered by these powerful protein engineering technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RF1 knockout allows ribosomal incorporation of unnatural amino acids at multiple sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Boc-3-(4-Biphenylyl)-D-alanine: A Procedural Guide
Core Safety and Handling Protocols
Before beginning any disposal process, it is imperative to handle Boc-3-(4-Biphenylyl)-D-alanine with care. Standard laboratory safety practices should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
Work Area: Handle the compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Pick up and arrange disposal without creating dust. Sweep up the spilled solid and place it in a suitable, closed container for disposal.
Step-by-Step Disposal Procedures
The disposal of this compound and associated waste should be conducted systematically.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound should be treated as chemical waste. Do not mix it with general laboratory trash.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as chemical waste.
Step 2: Packaging and Labeling
-
Solid Compound: Place the pure compound in a clearly labeled, sealed, and durable container.
-
Contaminated Waste: Collect all contaminated solid materials in a designated and labeled waste bag or container.
-
Labeling: Ensure all waste containers are clearly marked with the full chemical name, "this compound," and any relevant hazard information.
Step 3: Storage and Collection
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Follow your institution's guidelines for the storage of chemical waste, ensuring it is segregated from incompatible materials.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Regulatory Compliance: Adhere to all federal, state, and local regulations governing chemical waste disposal.[1] Never discharge the compound or solutions containing it into drains or the environment.[1]
Summary of Relevant Chemical Data
The following table summarizes key information pertinent to the handling and disposal of Boc-L-4,4'-biphenylalanine, which can be used as a proxy for the D-isomer.
| Property | Data |
| Appearance | Solid |
| Melting Point | 103 - 107 °C |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. |
| Handling Precautions | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. |
| Personal Protection | Use personal protective equipment. Ensure adequate ventilation. |
| Disposal Considerations | Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal. |
Data sourced from the Safety Data Sheet for BOC-L-4,4'-BIPHENYLALANINE.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Boc-3-(4-Biphenylyl)-D-alanine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Boc-3-(4-Biphenylyl)-D-alanine (CAS No. 128779-47-5).
Summary of Key Safety Information
While a comprehensive Safety Data Sheet (SDS) specific to this compound should be consulted, the following table summarizes key quantitative data and recommendations based on available information and best practices for similar compounds.
| Parameter | Value/Recommendation | Source/Rationale |
| CAS Number | 128779-47-5 | [1] |
| Molecular Formula | C₂₀H₂₃NO₄ | [1] |
| Molecular Weight | 341.41 g/mol | [1] |
| Appearance | White to off-white solid/powder | General knowledge of similar compounds |
| Storage | Store at room temperature. | [1] |
| Occupational Exposure Limits | Not established. Treat as a potentially hazardous substance and minimize exposure. | Prudent laboratory practice |
| Recommended PPE | Safety glasses with side shields, nitrile gloves, lab coat. | General laboratory safety guidelines |
| First Aid - Eyes | Immediately flush with plenty of water for at least 15 minutes. | Standard first aid for eye contact with chemicals |
| First Aid - Skin | Wash off with soap and plenty of water. | Standard first aid for skin contact with chemicals |
| First Aid - Inhalation | Move to fresh air. If not breathing, give artificial respiration. | Standard first aid for inhalation of dusts |
| First Aid - Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | Standard first aid for ingestion of chemicals |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and maintaining the integrity of the compound.
Receiving and Inspection
-
Verification : Upon receipt, verify that the container is clearly labeled with the chemical name, CAS number, and any hazard warnings.
-
Integrity Check : Inspect the container for any signs of damage or leakage. If compromised, handle with appropriate PPE in a ventilated area and contact the supplier.
-
Documentation : Record the date of receipt and lot number in the laboratory inventory system.
Storage
-
Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Container : Keep the container tightly closed to prevent contamination and moisture absorption.
-
Labeling : Ensure the storage location is clearly marked.
Handling and Use
-
Engineering Controls : Handle the compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or a ventilated balance enclosure.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection : Wear nitrile gloves. Change gloves immediately if they become contaminated.
-
Body Protection : A standard laboratory coat is required.
-
-
Hygiene : Avoid inhalation of dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Disposal Plan
All waste generated from handling this compound must be considered chemical waste.
-
Contaminated Materials : Dispose of any contaminated PPE (gloves, etc.), weighing papers, and other materials in a designated and clearly labeled chemical waste container.
-
Unused Product : Dispose of unused or unwanted this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
-
Waste Collection : The designated chemical waste container should be kept closed and stored in a safe location until it is collected by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
